molecular formula C8H10FN B151531 3-Fluoro-N-methylbenzylamine CAS No. 90389-84-7

3-Fluoro-N-methylbenzylamine

Número de catálogo: B151531
Número CAS: 90389-84-7
Peso molecular: 139.17 g/mol
Clave InChI: ZXWCKKSSCIFVBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluoro-N-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-fluorophenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(3-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWCKKSSCIFVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238114
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-84-7
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Fluoro-N-methylbenzylamine, a key fluorinated building block in modern chemistry. It details the compound's physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, particularly in the pharmaceutical and agrochemical sectors.

Core Physicochemical Properties

This compound is a versatile intermediate recognized for its utility in synthesizing bioactive molecules.[1] The fluorine substitution enhances reactivity and can improve the metabolic stability and bioavailability of derivative compounds.[1][2] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 90389-84-7[1][3]
Molecular Formula C₈H₁₀FN[1][3]
Molecular Weight 139.17 g/mol [1][3]
Appearance Colorless to red to green clear liquid[1]
Density 1.015 - 1.05 g/mL at 25 °C[1][3][4]
Boiling Point 183-184 °C[1][3][4]
Refractive Index (n20D) 1.4990 - 1.50[1][3]
Flash Point 66 °C (152 °F)[3][5]
Purity Typically ≥ 97% (by GC)[1]
Storage Store at 2-8 °C, under an inert atmosphere[1][6]

Synthesis and Experimental Protocols

The predominant method for synthesizing this compound is the reductive amination of 3-fluorobenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

Materials:

  • 3-Fluorobenzaldehyde (20.0 g, 161 mmol)

  • Methylamine (40% aqueous solution, 15.3 mL, 177 mmol)

  • Methanol (150 mL)

  • Sodium borohydride (6.10 g, 161 mmol)

  • Dichloromethane (DCM)

  • 2N Hydrochloric Acid (HCl)

  • 6N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve 3-fluorobenzaldehyde in methanol at room temperature. To this stirred solution, add the 40% aqueous methylamine solution dropwise. Continue to stir the mixture for 6 hours at room temperature.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride in small portions, monitoring for any exotherm.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 16.5 hours.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Acidify the mixture with 2N HCl.

    • Perform an extraction with dichloromethane (3x) to remove any unreacted aldehyde. The protonated amine product will remain in the aqueous phase.

    • Carefully basify the aqueous layer with 6N NaOH solution until strongly alkaline.

    • Extract the deprotonated amine product into dichloromethane (4x).

  • Isolation: Combine the organic extracts from the basic extraction. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford this compound as a clear oil.[3]

G reagents 3-Fluorobenzaldehyde + Methylamine (aq) step1 Imine Formation (Methanol, RT, 6h) reagents->step1 imine Schiff Base Intermediate step1->imine step2 Reduction (Sodium Borohydride, 0°C -> RT) imine->step2 crude Crude Product Mixture step2->crude workup Aqueous Work-up & Extraction crude->workup product Purified Product workup->product

Caption: One-pot reductive amination synthesis workflow.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of this compound.

  • ¹H NMR (300 MHz, CDCl₃), δ (ppm): 7.32 (td, J = 7.5, 1.7 Hz, 1H), 7.28-7.19 (m, 1H), 7.14-6.98 (m, 2H), 3.80 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃), 1.47 (br s, 1H, -NH).[3]

  • Infrared (IR): Expected characteristic peaks include N-H stretching (~3300-3400 cm⁻¹), sp³ and sp² C-H stretching (~2800-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and a strong C-F stretching band (~1000-1350 cm⁻¹).

Applications in Research and Development

This compound is a valuable intermediate with broad applications in several fields of chemical science.

  • Pharmaceutical Development: It is a crucial building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][6] Its use in the design of selective serotonin reuptake inhibitors (SSRIs) is a notable application.[1][2]

  • Organic Synthesis: As a versatile amine, it is used in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecular architectures.[1][2]

  • Biochemical Research: The compound is employed in studies involving receptor interactions and enzyme activities, aiding in the elucidation of biological processes.[1][2][6]

  • Agricultural Chemistry: It serves as a precursor in the formulation of modern agrochemicals, including effective pesticides and herbicides.[1][2]

G cluster_reactions Chemical Transformations cluster_products Final Product Classes start 3-Fluoro-N- methylbenzylamine rxn1 Coupling Reactions start->rxn1 rxn2 Acylation start->rxn2 rxn3 Alkylation start->rxn3 prod3 Complex Molecules rxn1->prod3 prod1 Pharmaceuticals (SSRIs) rxn2->prod1 rxn3->prod1 prod2 Agrochemicals rxn3->prod2

Caption: Synthetic pathways originating from this compound.

Safety and Handling

This compound is a corrosive and harmful chemical that must be handled with appropriate safety precautions.

Hazard ClassGHS InformationReference(s)
Pictograms
alt text
alt text
[3]
Signal Word Danger [5]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[3][5]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Users must consult the full Safety Data Sheet (SDS) prior to use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-N-methylbenzylamine, tailored for researchers, scientists, and professionals in drug development. This document collates available data, presents detailed experimental protocols for key property determination, and includes visualizations to illustrate relevant chemical and biological contexts.

Core Physicochemical Properties

This compound is a fluorinated organic compound recognized for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Its chemical structure, featuring a fluorine atom on the benzene ring, enhances its stability and bioavailability, making it a valuable building block in medicinal chemistry.[2][3]

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN[1][4][5]
Molecular Weight 139.17 g/mol [1][4][5]
Appearance Colorless to red to green clear liquid[1]
Boiling Point 183-184 °C[1][4]
Density 1.015 g/mL at 25 °C[4]
Refractive Index n20/D 1.4990 - 1.5[1][4]
Flash Point 66.7 °C (152.1 °F)[4]
CAS Number 90389-84-7[1][4][5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of amine-containing compounds like this compound are outlined below.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of secondary amines such as this compound is through reductive amination. This process involves the reaction of an aldehyde (3-fluorobenzaldehyde) with a primary amine (methylamine) to form an imine, which is then reduced in situ to the target secondary amine.

Materials:

  • 3-Fluorobenzaldehyde

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride

  • Anhydrous 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane.

  • Imine Formation: To the stirred solution, add methylamine solution (1.2 equiv) dropwise at room temperature and stir for 30 minutes.[6]

  • Reduction: Add a slurry of sodium triacetoxyborohydride (1.5 equiv) in anhydrous 1,2-dichloroethane portion-wise to the reaction mixture.[6] Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[6]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[6]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and bioavailability of a drug candidate.[7] Potentiometric titration is a highly accurate method for its determination.[8]

Materials:

  • This compound sample (~40 μmoles)[7]

  • Deionized water or a methanol-water mixture (e.g., 1:9 v/v)[7]

  • Standardized sodium hydroxide (NaOH) titrant

  • Standardized hydrochloric acid (HCl)

  • Calibrated pH meter and electrode

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as a methanol-water mixture, to ensure full dissolution.[7] The solution is typically slightly acidified.

  • Titration: Immerse the calibrated pH electrode into the continuously stirred sample solution.

  • Data Acquisition: Add the standardized NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the system to reach equilibrium.[8]

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.[8]

Determination of Lipophilicity (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9] High-Performance Liquid Chromatography (HPLC) provides a reliable method for LogP determination.[10]

Materials:

  • Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System or similar HPLC system[10]

  • n-Octanol

  • Water (pH adjusted to 7.4 with phosphate buffer)[10]

  • This compound sample

Procedure:

  • Phase Preparation: Saturate the water phase (pH 7.4) with n-octanol and the n-octanol phase with water. Allow the phases to separate for 24 hours.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a 50/50 mixture of the prepared water and n-octanol phases.[10]

  • Partitioning: Shake the mixture and allow the phases to separate for 24 hours.[10]

  • Analysis: Inject equal volumes of the aqueous and n-octanol phases into the HPLC system.

  • Quantification: Determine the concentration of the compound in each phase by measuring the peak area from the chromatograms.

  • Calculation: Calculate LogP using the formula: LogP = log (concentration in octanol phase / concentration in water phase).[10]

Visualizations

The following diagrams illustrate the synthetic workflow and the relevant biological context for compounds derived from this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 3-Fluorobenzaldehyde C Imine Intermediate A->C + Methylamine (1,2-dichloroethane) B Methylamine B->C E This compound C->E + Reducing Agent D Sodium Triacetoxyborohydride D->E F Crude Product E->F Work-up & Extraction G Purified Product F->G Column Chromatography

Caption: Workflow for the synthesis of this compound.

G Mechanism of Action for SSRIs cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicles Vesicles containing Serotonin (5-HT) SynapticCleft Synaptic Cleft Vesicles->SynapticCleft Release of 5-HT SERT Serotonin Transporter (SERT) Receptors 5-HT Receptors PostsynapticNeuron PostsynapticNeuron SynapticCleft->SERT Reuptake of 5-HT SynapticCleft->Receptors 5-HT binds to receptors SSRI SSRI Drug SSRI->SERT Blocks reuptake

Caption: General mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).

References

An In-depth Technical Guide to 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Fluoro-N-methylbenzylamine, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Properties

This compound is a substituted benzylamine with a fluorine atom at the meta position of the benzene ring and a methyl group on the nitrogen atom. Its chemical structure is foundational to its reactivity and utility in the synthesis of more complex molecules.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1][2][3]
CAS Number 90389-84-7[1][3]
Appearance Colorless to red to green clear liquid[2]
Boiling Point 183-184 °C
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.4990
Flash Point 66.7 °C
SMILES String CNCc1cccc(F)c1
InChI Key ZXWCKKSSCIFVBT-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are methodologies for its synthesis and analysis.

Synthesis via Reductive Amination:

A common and efficient method for the synthesis of this compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

  • Step 1: Imine Formation: 3-fluorobenzaldehyde and methylamine are dissolved in a suitable solvent, such as methanol. The reaction can be acid-catalyzed, for instance, by the addition of a few drops of acetic acid, to accelerate the formation of the iminium ion.

  • Step 2: Reduction: A reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they selectively reduce the imine in the presence of the aldehyde.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then taken up in an organic solvent like ethyl acetate and washed with a basic aqueous solution, such as saturated potassium carbonate, to remove any remaining acid. The organic layer is dried with a drying agent like magnesium sulfate, filtered, and the solvent is evaporated. The final product can be further purified by techniques such as distillation or preparative High-Performance Liquid Chromatography (HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful analytical technique for confirming the identity and purity of this compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

  • Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a heated column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, providing a "fingerprint" that can be used to identify the compound. The accurate mass data can confirm the elemental composition of the molecule.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other compounds targeting neurological disorders.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product.

The following diagram illustrates the role of this compound as a key intermediate in a generalized synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde This compound This compound 3-Fluorobenzaldehyde->this compound Reductive Amination Methylamine Methylamine Methylamine->this compound Bioactive Molecule (e.g., SSRI) Bioactive Molecule (e.g., SSRI) This compound->Bioactive Molecule (e.g., SSRI) Further Synthetic Steps

Caption: Synthetic workflow of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-N-methylbenzylamine, a key intermediate in the development of various pharmaceutical compounds.[1] The methodologies presented are based on established chemical principles and supported by available experimental data. This document aims to equip researchers with the necessary information to effectively synthesize and utilize this compound in their work.

Core Synthesis Pathways

Three primary synthetic routes have been identified for the preparation of this compound:

  • Reductive Amination of 3-Fluorobenzaldehyde with Methylamine: This widely used method involves the formation of an imine intermediate from 3-fluorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

  • Nucleophilic Substitution of 3-Fluorobenzyl Chloride with Methylamine: This pathway utilizes the reactivity of the chloromethyl group in 3-fluorobenzyl chloride, which serves as a good leaving group for nucleophilic attack by methylamine.

  • N-methylation of 3-Fluorobenzylamine: This approach starts with the primary amine, 3-fluorobenzylamine, and introduces a methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a notable example of this type of transformation.

This guide will focus on providing a detailed experimental protocol for the N-methylation of 3-fluorobenzylamine via the Eschweiler-Clarke reaction, as it represents a classic and effective method for this transformation.

Experimental Protocol: N-methylation of 3-Fluorobenzylamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[2] The reaction proceeds via reductive amination, where formaldehyde first forms an imine or iminium ion with the amine, which is then reduced by formic acid to yield the methylated amine.[3] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[2]

Reaction Scheme:

Eschweiler-Clarke Reaction Formaldehyde Formaldehyde (CH₂O) Product Product Formic_Acid Formic Acid (HCOOH) Reductive Amination Methylamine Methylamine (CH₃NH₂) Product Product Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH₃CN) Reducing_Agent->Product Reduction Nucleophilic Substitution Methylamine Methylamine (CH₃NH₂) Product Product

References

The Fluorine Advantage: A Deep Dive into the Biological Activity of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in modern medicinal chemistry, profoundly influencing the biological activity of these versatile molecules. This in-depth technical guide explores the multifaceted roles of fluorination in modulating the pharmacological properties of benzylamines, offering insights into their mechanisms of action, structure-activity relationships, and applications in drug discovery. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a comprehensive resource for harnessing the potential of fluorinated benzylamines in the development of novel therapeutics.

The Physicochemical Impact of Fluorination

The introduction of fluorine atoms into the benzylamine structure imparts unique physicochemical properties that can significantly enhance a compound's drug-like characteristics.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can drastically alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The trifluoromethyl group (-CF3), in particular, is a potent modulator of these properties.[1] These modifications can lead to improved pharmacokinetics, such as enhanced membrane permeability and resistance to metabolic degradation by cytochrome P450 enzymes, making fluorinated benzylamines attractive candidates for drug development.[1][3]

Key Biological Targets and Therapeutic Applications

Fluorinated benzylamines have demonstrated significant activity across a range of biological targets, leading to their investigation in various therapeutic areas.

Central Nervous System (CNS) Disorders

A significant area of research for fluorinated benzylamines is in the treatment of CNS disorders, where they have been shown to interact with key receptors and enzymes.

  • Sigma Receptors (σ1 and σ2): Fluorinated benzylamines have been designed as potent and selective ligands for sigma receptors.[4] These receptors are implicated in a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. The introduction of fluorine can modulate both the affinity and selectivity of these ligands for σ1 and σ2 subtypes.[4]

  • Dopamine and Serotonin Receptors: Fluorinated benzylpiperazines, a related class of compounds, exhibit varied affinities for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[5] The position of fluorine substitution on the benzyl ring is a critical determinant of binding affinity and functional activity, influencing whether a compound acts as an agonist or antagonist.[5] This makes them promising candidates for treating conditions like schizophrenia and depression.

  • Monoamine Oxidase (MAO) Inhibition: Fluorine-substituted benzylamines have been investigated as substrates and potential inactivators of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[7] While studies have shown that fluorinated benzylamines can be substrates for MAO-B, their potential as inactivators is also an area of active research.[6]

Oncology

The overexpression of certain receptors in cancer cells has made fluorinated benzylamines interesting candidates for cancer diagnosis and therapy. For instance, the high expression of sigma-2 receptors in proliferating tumor cells makes fluorinated benzylamine-based ligands potential tools for tumor imaging and targeted drug delivery.[8]

Infectious Diseases

The unique properties of fluorinated compounds are also being leveraged in the development of new antimicrobial agents. For example, some benzylamine derivatives have shown antimycobacterial properties.[9][10]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for selected fluorinated benzylamines from the cited literature.

CompoundTargetAssay TypeValueReference
cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amine (cis-15c)σ2 ReceptorRadioligand BindingKi = 51 nM[4]
cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amine (cis-28e)σ2 ReceptorRadioligand BindingKi = 57 nM[4]
cis-N-[4-(fluoromethyl)-2-methylbenzyl]-5-fluoro-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amineσ2 ReceptorRadioligand BindingKi = 874 nM[4]

Table 1: Sigma-2 (σ2) Receptor Binding Affinities of Fluorinated Spirocyclic Benzylamino Ligands

CompoundTargetAssay TypeParameterValue (nM)Reference
4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)Leukotriene D4 ReceptorRadioligand Displacement ([3H]LTD4)Ki0.42[11]
4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)Leukotriene E4 ReceptorFunctional Assay (Guinea pig trachea)pKB10.13 ± 0.14[11]
4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)Leukotriene D4-induced bronchoconstrictionIn vivo (Guinea pig)ED501.14 µmol/kg (oral)[11]

Table 2: Biological Activity of a Fluorinated 3-benzyl-5-indolecarboxamide as a Leukotriene Receptor Antagonist

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated benzylamines.

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig liver for σ1, rat liver for σ2) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.[2]

    • Determine the protein concentration of the membrane preparation.[2]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine for σ1, or [³H]-DTG for σ2), and varying concentrations of the unlabeled fluorinated benzylamine test compound.[13][14]

    • To determine non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is added to a separate set of wells.[12]

    • For σ2 receptor assays, a selective σ1 ligand (e.g., (+)-pentazocine) is often included to mask the σ1 sites when using a non-selective radioligand like [³H]-DTG.[15]

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.[12]

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.[12]

    • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To determine the functional potency (EC50 or IC50) of a fluorinated benzylamine as an agonist or antagonist at the dopamine D2 receptor.

Principle: The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to modulate forskolin-stimulated cAMP production.[16]

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[16]

    • Culture the cells to an appropriate density in 96-well plates.

  • cAMP Assay:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]

    • For agonist testing: Add varying concentrations of the fluorinated benzylamine test compound and incubate.

    • For antagonist testing: Add varying concentrations of the test compound followed by a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole).[17]

    • Stimulate the cells with forskolin to induce cAMP production.[16]

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[18]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For agonists: Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

    • For antagonists: Determine the IC50 value (the concentration that inhibits 50% of the response to the D2 agonist).

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a fluorinated benzylamine against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO by monitoring the production of one of its byproducts, hydrogen peroxide (H₂O₂), using a fluorometric method.[19]

Methodology:

  • Enzyme and Substrate Preparation:

    • Use a source of MAO enzymes, such as recombinant human MAO-A and MAO-B or mitochondrial preparations from tissues.

    • Prepare a solution of a suitable substrate. Kynuramine can be used for both isoforms, while benzylamine is a preferential substrate for MAO-B.[20] A common substrate for both is tyramine.[21]

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the fluorinated benzylamine test compound. To differentiate between MAO-A and MAO-B activity, selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B) can be used in control wells.[19]

    • Initiate the enzymatic reaction by adding the substrate.

    • The reaction produces an amine, an aldehyde, and hydrogen peroxide.

    • The H₂O₂ produced is detected using a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP), which generates a fluorescent product (resorufin).[21]

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of fluorinated benzylamines on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][22]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluorinated benzylamine compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.[22]

    • Incubate the plate for a few hours at 37°C to allow for the formation of formazan crystals.[22]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[23]

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated benzylamines is crucial for elucidating their mechanism of action and predicting their physiological effects.

Dopamine D2 Receptor Signaling

Fluorinated benzylamines that act on dopamine D2 receptors modulate a Gi/o-coupled signaling cascade.[25]

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Fluorinated Benzylamine (Agonist) Ligand->D2R Binds Gi->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, ion channel activity) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gi/o protein. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP.[3] This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn alters the phosphorylation of downstream target proteins, resulting in various cellular responses.[3]

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the serotonin 5-HT1A receptor is also coupled to Gi/o proteins.[4][26]

HT1A_Signaling cluster_membrane Plasma Membrane HT1A_R Serotonin 5-HT1A Receptor Gi Gαi/o HT1A_R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Fluorinated Benzylamine (Agonist) Ligand->HT1A_R Binds Gi->AC Inhibits G_beta_gamma Gβγ ERK ERK G_beta_gamma->ERK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., neuronal hyperpolarization, altered gene transcription) PKA->Downstream Phosphorylates Targets ERK->Downstream

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Agonist binding to the 5-HT1A receptor activates Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[10] Additionally, the Gβγ subunits can activate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, contributing to the diverse physiological effects of 5-HT1A receptor activation.[10][26]

Sigma-2 (σ2) Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is involved in various cellular processes, including calcium signaling and cell proliferation.[27] Its signaling is complex and can involve interactions with other proteins.

Sigma2_Signaling cluster_er Endoplasmic Reticulum S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Ca_release Ca²⁺ Release from ER S2R->Ca_release EGFR_mTOR EGFR/mTOR Pathway Modulation S2R->EGFR_mTOR Ligand Fluorinated Benzylamine (Ligand) Ligand->S2R Binds Apoptosis Apoptosis Ca_release->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation EGFR_mTOR->Cell_Proliferation

Caption: Sigma-2 Receptor Signaling Pathways.

Ligand binding to the sigma-2 receptor can lead to the release of calcium from the endoplasmic reticulum.[28][29] It has also been shown to interact with the progesterone receptor membrane component 1 (PGRMC1) and modulate signaling pathways such as the EGFR and mTOR pathways, which are critical for cell growth and survival.[8] In cancer cells, activation of the sigma-2 receptor by selective ligands can induce apoptosis and inhibit proliferation.[8]

Monoamine Oxidase B (MAO-B) Inhibition

Fluorinated benzylamines can act as inhibitors of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the degradation of dopamine.[11]

MAOB_Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Substrate Increased_Dopamine Increased Dopamine Levels in Synapse Dopamine->Increased_Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Oxidative Deamination Inhibitor Fluorinated Benzylamine (Inhibitor) Inhibitor->MAOB Inhibits

Caption: Mechanism of MAO-B Inhibition.

MAO-B catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[30] By inhibiting MAO-B, fluorinated benzylamines prevent the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This is the primary mechanism of action for MAO-B inhibitors used in the treatment of Parkinson's disease.[7]

Conclusion

The incorporation of fluorine into the benzylamine scaffold offers a versatile and powerful strategy for modulating biological activity. Fluorinated benzylamines have demonstrated significant potential as ligands for a variety of CNS receptors and as enzyme inhibitors, with broad therapeutic implications. The ability to fine-tune physicochemical properties through fluorination allows for the optimization of pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

3-Fluoro-N-methylbenzylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 90389-84-7) is a fluorinated building block increasingly utilized in pharmaceutical development and organic synthesis.[1][2] Its applications include its role as a key intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) and other bioactive molecules targeting neurological disorders.[1][2] The presence of the fluorine atom can significantly alter the compound's reactivity and biological properties, necessitating a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and potential for acute toxicity upon ingestion.

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]

GHS Pictograms:

Signal Word: Danger[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H318: Causes serious eye damage.[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecaution
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P310Immediately call a POISON CENTER or doctor/physician.[4]
P363Wash contaminated clothing before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₀FN[6]
Molecular Weight 139.17 g/mol [3][6]
Appearance Colorless to red to green clear liquid[4][5]
Boiling Point 183-184 °C[3]
Density 1.015 g/mL at 25 °C[3]
Refractive Index n20/D 1.4990[3]
Flash Point 66.7 °C (152.1 °F)[3]

Toxicological Information

The primary toxicological concerns are its corrosive effects on the skin, eyes, and mucous membranes.[7] Inhalation may cause severe irritation to the respiratory tract.[7]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Below are detailed methodologies for key experiments relevant to the hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Test Substance Application: A single dose of 0.5 mL of this compound is applied to a small area of clipped skin (approximately 6 cm²). An untreated skin area serves as a control.

  • Exposure: The application site is covered with a gauze patch and the animal is wrapped with a binder for a 4-hour exposure period.

  • Observation: After 4 hours, the residual substance is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days.

  • Scoring and Classification: The severity of the skin reactions is scored. If corrosive effects are observed, the test is terminated. If no corrosion is seen, the response is observed for reversibility to differentiate between irritation and no effect.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Pre-assessment: Before in-vivo testing, a weight-of-evidence analysis of existing data is performed. Given that the substance is known to be corrosive to the skin, it is often presumed to be corrosive to the eyes, and further testing may be deemed unnecessary.

  • Animal Model: If testing is required, the albino rabbit is used.

  • Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyelids are held together for a short period to prevent loss of the substance.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: A stepwise procedure is used with a small number of animals per step. The substance is administered orally in a single dose.

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Classification: The classification is determined by the number of animals that die at a particular dose level. The results allow for the assignment of the substance to a GHS acute toxicity category.

Safe Handling and Storage Workflow

A systematic approach is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates a logical workflow for this process.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receipt & Inspection - Check for damage - Verify label B Storage - Cool, dry, well-ventilated area - Away from incompatibles - Tightly sealed container A->B C Pre-Use Preparation - Review SDS - Don appropriate PPE - Work in a fume hood B->C D Handling & Use - Avoid inhalation, ingestion, and skin/eye contact - Use smallest practical quantities C->D E Spill Response - Evacuate area - Use absorbent material - Ventilate D->E Accident F Waste Disposal - Collect in labeled, sealed containers - Follow institutional and local regulations D->F Routine G First Aid - Follow SDS instructions for exposure D->G Exposure E->F Cleanup

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[3]

First-Aid Measures

In case of exposure, immediate medical attention is required. Show the safety data sheet to the attending physician.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Immediately call a poison center or doctor.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound is a combustible liquid.[3] Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids. Store in a locked cabinet.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.

Conclusion

This compound is a valuable chemical intermediate with significant hazards, primarily its corrosivity and acute oral toxicity. A thorough understanding and strict adherence to the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. This includes the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and being prepared for emergency situations. By following these guidelines, researchers can minimize the risks associated with this compound and ensure a safe working environment.

References

An In-depth Technical Guide to 3-Fluoro-N-methylbenzylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-N-methylbenzylamine is a fluorinated organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications in pharmaceutical research.

Introduction and Historical Context

The development of fluorinated benzylamines, such as this compound, can be seen as a logical progression in the search for novel pharmacophores. The benzylamine scaffold is a common feature in many biologically active molecules, and the addition of a fluorine atom at the meta-position of the benzene ring offers a way to modulate the electronic and lipophilic properties of the molecule. Its primary documented application is as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs that revolutionized the treatment of depression and other mood disorders.[1] The history of this compound is therefore closely tied to the ongoing development of new and improved treatments for neurological disorders.[1]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
CAS Number 90389-84-7[2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 183-184 °C
Density 1.015 g/mL at 25 °C
Refractive Index (n20/D) 1.4990
Flash Point 67 °C[4]
Solubility Soluble in common organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and direct methods involve the reductive amination of 3-fluorobenzaldehyde with methylamine or the N-alkylation of 3-fluorobenzylamine.

Reductive Amination of 3-Fluorobenzaldehyde

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[5][6][7][8] This one-pot reaction involves the initial formation of an imine from the reaction of 3-fluorobenzaldehyde with methylamine, followed by the in-situ reduction of the imine to the corresponding secondary amine.

G 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Intermediate Imine Intermediate 3-Fluorobenzaldehyde->Imine Intermediate + Methylamine Methylamine Methylamine This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate G 3-Fluorobenzylamine 3-Fluorobenzylamine Transition State Transition State 3-Fluorobenzylamine->Transition State + Methylating Agent Methylating Agent Methylating Agent This compound This compound Transition State->this compound Base Base Base->Transition State Deprotonation G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binding SSRI SSRI SSRI->SERT Inhibition

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Synthetic Versatility and Therapeutic Promise of a Key Fluorinated Building Block

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research areas for 3-Fluoro-N-methylbenzylamine. This versatile fluorinated benzylamine derivative serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realm of neuroscience and beyond. Its strategic incorporation of a fluorine atom imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making it a molecule of significant interest in modern medicinal chemistry.

Core Chemical Properties and Synthetic Accessibility

This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₀FN. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Weight 139.17 g/mol
Boiling Point 183-184 °C
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.4990

The primary route for the synthesis of this compound and related N-methylbenzylamines is through the reductive amination of the corresponding benzaldehyde. This direct and efficient method provides a reliable pathway to this key intermediate.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound from 3-fluorobenzaldehyde.

Materials:

  • 3-Fluorobenzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM))

  • Glacial acetic acid (optional, as a catalyst)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification (if necessary)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add a solution of methylamine (1.1-1.5 eq) dropwise at room temperature.

    • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or GC-MS to confirm the formation of the intermediate imine.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis of this compound 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Intermediate Imine Intermediate 3-Fluorobenzaldehyde->Imine Intermediate Reaction Methylamine Methylamine Methylamine->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound Reduction

A simplified workflow for the synthesis of this compound.

Potential Research Areas in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Central Nervous System (CNS) Disorders

Selective Serotonin Reuptake Inhibitors (SSRIs): this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] Researchers have utilized this compound in the design of selective serotonin reuptake inhibitors (SSRIs).[2] The fluorinated benzylamine moiety can serve as a core component of molecules designed to interact with the serotonin transporter (SERT). The fluorine atom can enhance binding affinity and selectivity for SERT, potentially leading to more effective and safer antidepressant medications.

cluster_pathway Potential Role in SSRI Action SSRI_Drug SSRI Drug (derived from this compound) SERT Serotonin Transporter (SERT) SSRI_Drug->SERT Inhibits Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Reuptake of Serotonin Synaptic_Cleft Synaptic Cleft Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Increased Serotonin Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Neuron->Neuronal_Signaling Serotonin_Receptors->Postsynaptic_Neuron Activates

Hypothesized signaling pathway for an SSRI derived from this compound.

Monoamine Oxidase (MAO) Inhibitors: Benzylamine derivatives are known to be substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. The 3-fluoro substitution on the benzylamine scaffold could modulate the inhibitory potency and selectivity towards MAO isoforms. Research in this area could lead to the development of novel treatments for depression and neurodegenerative diseases like Parkinson's disease.

Antimicrobial Agents

The benzylamine scaffold is present in various compounds with antimicrobial properties. Investigating derivatives of this compound for their antibacterial and antifungal activities could be a promising research avenue. The fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Therapeutics

The development of novel anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold could be incorporated into molecules designed to target specific pathways involved in cancer cell proliferation and survival. The fluorine atom can influence drug-target interactions and metabolic stability, potentially leading to more potent and durable anticancer effects.

Future Directions and Research Opportunities

The versatility of this compound as a synthetic intermediate opens up numerous avenues for future research.

  • Scaffold for Library Synthesis: This compound can be used as a starting point for the creation of diverse chemical libraries. High-throughput screening of these libraries against various biological targets could lead to the discovery of novel hit compounds for a range of diseases.

  • Probing Biological Systems: Radiolabeled versions of this compound or its derivatives could be synthesized for use in positron emission tomography (PET) imaging. This would allow for the non-invasive study of drug distribution and target engagement in living systems.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will provide valuable insights into the structural requirements for optimal therapeutic effects.

References

The Evolving Landscape of 3-Fluoro-N-methylbenzylamine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine, a fluorinated benzylamine derivative, serves as a pivotal structural motif in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, imparted by the fluorine atom and the N-methyl group, make it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides an in-depth overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies employed in their evaluation. This document is intended to be a comprehensive resource for researchers and scientists engaged in the exploration of this promising class of compounds.

Core Compound: this compound

This compound is a versatile chemical intermediate recognized for its role in the synthesis of various bioactive molecules.[1][2] It is particularly noted as a key precursor in the development of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of drugs for treating neurological disorders.[1] The presence of the fluorine atom at the meta position of the benzene ring influences the molecule's electronic properties and can lead to improved pharmacokinetic profiles in its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. A common route to the parent compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. Derivatives can then be prepared through various reactions, such as N-alkylation, acylation, or further substitution on the aromatic ring.

General Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound to introduce further diversity.

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br, R-I)

  • Anhydrous potassium carbonate (K₂CO₃) or a similar base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension under an inert atmosphere at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the favorable properties conferred by the fluorinated benzylamine scaffold.

Selective Serotonin Reuptake Inhibitors (SSRIs)

The this compound core is a key component in the structure of some SSRIs. These drugs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This mechanism is central to the treatment of depression and other mood disorders. The fluorine atom in these derivatives can contribute to enhanced binding affinity and selectivity for the SERT.

Potential as TRPV1 Antagonists

Derivatives of fluorinated benzylamines have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of this channel are being explored as potential analgesics for the treatment of chronic pain.

Potential as FtsZ Inhibitors

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cell division machinery and an attractive target for the development of new antibiotics. Some benzylamine derivatives have shown inhibitory activity against FtsZ, leading to the disruption of bacterial cell division. This suggests that derivatives of this compound could be explored for their antibacterial potential.

Experimental Protocols for Biological Evaluation

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • [³H]-Serotonin (radioligand)

  • Test compounds (derivatives of this compound)

  • Reference inhibitor (e.g., fluoxetine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating: Seed hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC₅₀ value).

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of the FtsZ protein in the presence of GTP, which is a hallmark of its function.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., MES buffer with MgCl₂ and KCl)

  • Guanosine triphosphate (GTP)

  • Test compounds

  • Spectrofluorometer capable of measuring 90° light scattering

Procedure:

  • Reaction Setup: In a cuvette, mix the FtsZ protein and the test compound at various concentrations in the polymerization buffer.

  • Baseline Measurement: Record the baseline light scattering signal.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to the cuvette.

  • Monitoring Polymerization: Monitor the increase in light scattering over time at a fixed wavelength (e.g., 350 nm).

  • Data Analysis: Analyze the kinetics of polymerization to determine the effect of the test compounds on FtsZ assembly.

Data Presentation

Table 1: Biological Activity of this compound Derivatives

Compound IDSERT IC₅₀ (nM)TRPV1 Antagonism IC₅₀ (nM)FtsZ Inhibition MIC (µg/mL)
Parent HHData not availableData not availableData not available
Derivative 1 AlkylH
Derivative 2 ArylH
Derivative 3 HAcyl
.........

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation of these compounds.

Serotonin Reuptake Inhibition Signaling Pathway

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Synaptic_Cleft Synaptic_Cleft Presynaptic_Neuron Presynaptic_Neuron Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binding Postsynaptic_Neuron Postsynaptic_Neuron SSRI SSRI SSRI->SERT Inhibition

Caption: Inhibition of serotonin reuptake by an SSRI at the synapse.

Experimental Workflow for Derivative Synthesis and Screening

workflow start Start: this compound synthesis Derivative Synthesis (e.g., N-Alkylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., SERT Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: General workflow for the synthesis and screening of derivatives.

Conclusion and Future Directions

This compound represents a valuable scaffold in modern drug discovery. Its derivatives hold significant promise for the development of new treatments for a variety of diseases, including neurological disorders, chronic pain, and bacterial infections. Future research should focus on the synthesis and comprehensive biological evaluation of diverse libraries of these derivatives to fully elucidate their structure-activity relationships and identify lead compounds with optimal therapeutic profiles. The integration of computational modeling and advanced screening techniques will be instrumental in accelerating the discovery of the next generation of drugs based on this privileged chemical structure.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-N-methylbenzylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine is a critical building block in modern pharmaceutical synthesis, valued for its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the benzyl ring enhances the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). This fluorinated amine is particularly prominent in the synthesis of monoamine reuptake inhibitors, a class of drugs frequently used in the management of depression and other neurological disorders.[1] Its utility stems from its ability to participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, allowing for the construction of complex molecular architectures.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application as a precursor for CNS-active agents.

Application: Synthesis of Monoamine Reuptake Inhibitors

This compound is a valuable precursor for the synthesis of compounds that inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. These inhibitors are instrumental in treating a range of psychiatric disorders. The 3-fluorobenzyl moiety can be found in various patented structures for potential CNS drugs.

Logical Workflow for Drug Discovery and Synthesis

The following diagram illustrates a typical workflow from the identification of a key intermediate like this compound to the development of a potential drug candidate.

G A Identification of Key Intermediate (this compound) B Design of Target Molecules (e.g., Monoamine Reuptake Inhibitors) A->B Structure-Activity Relationship Studies C Synthetic Route Development B->C D Synthesis and Purification C->D E In Vitro Biological Screening (e.g., Transporter Binding Assays) D->E Compound Library F Lead Optimization E->F Hit Identification F->C Iterative Redesign G Preclinical and Clinical Development F->G Candidate Selection G cluster_0 Reductive Amination 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Intermediate Imine Intermediate 3-Fluorobenzaldehyde->Imine Intermediate CH3NH2 This compound This compound Imine Intermediate->this compound NaBH4 G cluster_0 N-Alkylation This compound This compound N-alkylated Product N-alkylated Product This compound->N-alkylated Product R-X, Base

References

Application Notes and Protocols for 3-Fluoro-N-methylbenzylamine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-N-methylbenzylamine as a versatile building block in organic synthesis. The unique electronic properties conferred by the fluorine substituent make this compound a valuable precursor for the synthesis of novel bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Application Note 1: N-Alkylation for the Synthesis of Chiral Amines

Introduction:

This compound serves as a key nucleophile in N-alkylation reactions to generate more complex tertiary amines. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compound. This protocol describes the synthesis of (S)-N-(3-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine, a chiral amine with potential applications in medicinal chemistry as an analog of compounds targeting the calcium-sensing receptor.

Reaction Scheme:

Caption: Synthesis of (S)-N-(3-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine.

Experimental Protocol:

A detailed procedure for the N-alkylation of this compound is provided below.

Materials:

  • This compound

  • (R)-1-(1-Chloroethyl)naphthalene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add a solution of (R)-1-(1-chloroethyl)naphthalene (1.1 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Quantitative Data:

ProductYieldAppearance
(S)-N-(3-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine70%Colorless oil

Characterization Data:

Analysis TypeData
¹H NMR (CDCl₃)δ 8.25 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.2 Hz, 1H), 7.60-7.40 (m, 4H), 7.25-7.15 (m, 1H), 7.05-6.85 (m, 3H), 4.75 (q, J = 6.8 Hz, 1H), 3.60 (d, J = 13.5 Hz, 1H), 3.40 (d, J = 13.5 Hz, 1H), 2.20 (s, 3H), 1.55 (d, J = 6.8 Hz, 3H).
¹³C NMR (CDCl₃)δ 163.0 (d, J = 243.5 Hz), 141.9, 140.0, 134.1, 131.5, 129.5 (d, J = 8.0 Hz), 128.8, 127.8, 126.0, 125.5, 125.3, 124.0, 123.8, 122.8, 114.5 (d, J = 21.0 Hz), 113.5 (d, J = 21.0 Hz), 59.8, 58.0, 37.5, 18.0.
Mass Spec. (ESI)m/z 308.1656 (M+H)⁺, calculated for C₂₁H₂₁FN + H: 308.1658.

Application Note 2: General Reactivity and Further Applications

This compound is a versatile building block that can participate in a variety of organic transformations beyond N-alkylation.

  • N-Acylation: The secondary amine functionality readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. These amides can be important intermediates in the synthesis of various pharmaceuticals.

  • Coupling Reactions: The aromatic ring of this compound can be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional structural diversity.[3]

  • Pharmaceutical Synthesis: This building block is a known intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) and other neurologically active compounds.[1][2] The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

  • Agrochemical Development: Similar to its applications in pharmaceuticals, this compound can be incorporated into novel agrochemical structures to enhance their efficacy and environmental profile.[1]

Experimental Workflow for Derivatization:

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes A This compound B N-Alkylation (e.g., with R-X) A->B C N-Acylation (e.g., with RCOCl) A->C D Aromatic Functionalization (e.g., Coupling Reactions) A->D E Tertiary Amines B->E F Amides C->F G Further Derivatized Analogues D->G G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Serotonin (5-HT) Vesicles C Serotonin (5-HT) A->C Release B Serotonin Transporter (SERT) C->B Reuptake D 5-HT Receptors C->D Binding X SSRI (e.g., derived from This compound) X->B Blockade

References

Application Notes and Protocols for the Characterization of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Fluoro-N-methylbenzylamine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (DSC/TGA) for assessing thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound and quantifying any related impurities. Due to the amine functionality, reverse-phase chromatography is a suitable approach.

Quantitative Data Summary

ParameterProposed Value
Retention Time (tR) ~ 4-6 min (Estimated)
Purity >97% (Typical)
Limit of Detection (LOD) ~ 0.1-1 µg/mL
Limit of Quantitation (LOQ) ~ 0.5-5 µg/mL

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a starting condition of 10% acetonitrile, ramping to 90% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity can be calculated based on the relative peak areas.

Workflow Diagram

HPLC_Workflow SamplePrep Sample Preparation (Dissolve and Filter) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities. Due to the polar nature of the amine, derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also possible.

Quantitative Data Summary

ParameterValue
Retention Time (tR) 4.42 min (for isomeric fluorobenzylamines)[1]
Mass-to-Charge Ratio (m/z) Molecular Ion [M]+: 139.08
Key Fragments: To be determined from the mass spectrum.

Experimental Protocol

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • (Optional) Derivatization: For improved peak shape, the sample can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) derivative.

  • Analysis: Inject the sample into the GC-MS. The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Workflow Diagram

GCMS_Workflow SamplePrep Sample Preparation (Dissolution +/- Derivatization) GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Detection and Identification) GC->MS DataAnalysis Data Analysis (Impurity Profiling) MS->DataAnalysis NMR_Logic Structure This compound Structure H_NMR 1H NMR Spectrum Structure->H_NMR C_NMR 13C NMR Spectrum Structure->C_NMR Elucidation Structural Elucidation H_NMR->Elucidation C_NMR->Elucidation FTIR_Workflow SamplePrep Sample Preparation (Neat Liquid or ATR) FTIR FTIR Spectrometer SamplePrep->FTIR DataAcquisition Data Acquisition (Background and Sample Scans) FTIR->DataAcquisition Interpretation Spectral Interpretation (Functional Group Identification) DataAcquisition->Interpretation Thermal_Analysis_Logic Sample This compound DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA ThermalProperties Thermal Properties (Boiling Point, Decomposition Temp.) DSC->ThermalProperties TGA->ThermalProperties

References

Application Notes and Protocols for the N-methylation of 3-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 3-fluorobenzylamine to synthesize N,N-dimethyl-3-fluorobenzylamine. The primary method described is the Eschweiler-Clarke reaction, a well-established and efficient one-pot procedure for the methylation of primary amines using formic acid and formaldehyde.[1][2] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[1] This application note includes a detailed experimental protocol, safety precautions, and data presented in a clear, tabular format for easy reference.

Introduction

N-methylated amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of methyl groups to an amine can significantly alter the molecule's biological activity, solubility, and metabolic stability. The Eschweiler-Clarke reaction is a reductive amination process that utilizes an excess of formic acid and formaldehyde to convert a primary or secondary amine into the corresponding tertiary amine.[1][3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid. The evolution of carbon dioxide gas drives the reaction to completion.[1]

Data Presentation

The following table summarizes the key quantitative data for the N-methylation of 3-fluorobenzylamine via the Eschweiler-Clarke reaction.

ParameterValueReference
Starting Material 3-fluorobenzylamineInternal Data
Reagents Formic Acid (90%), Formaldehyde (37% in H₂O)Internal Data
Stoichiometry (Amine:Formic Acid:Formaldehyde) 1 : 2.5 : 2.2 (molar ratio)Adapted from general procedures
Reaction Temperature 100 °CAdapted from general procedures
Reaction Time 16 hoursAdapted from general procedures
Product N,N-dimethyl-3-fluorobenzylamineInternal Data
Yield >95% (Typical)Based on similar reactions
Purity High, after purificationInternal Data

Experimental Protocols

N-methylation of 3-fluorobenzylamine via Eschweiler-Clarke Reaction

This protocol describes the synthesis of N,N-dimethyl-3-fluorobenzylamine from 3-fluorobenzylamine.

Materials:

  • 3-fluorobenzylamine

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) pellets or solution (e.g., 5 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzylamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add formic acid (2.5 eq) followed by the slow addition of a 37% aqueous solution of formaldehyde (2.2 eq). The addition of formaldehyde may be exothermic.

  • Reaction: Heat the reaction mixture to 100 °C and maintain it under reflux for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution or pellets until the pH is basic (pH > 10). This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-3-fluorobenzylamine.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-fluorobenzylamine is corrosive and can cause skin burns and eye damage.

  • Formaldehyde is a known carcinogen and is toxic and corrosive.

  • Formic acid is corrosive and can cause severe skin burns and eye damage.

  • The neutralization step with sodium hydroxide is highly exothermic and should be performed with caution.

Mandatory Visualizations

experimental_workflow Experimental Workflow for N-methylation reagents 1. Reagent Addition - 3-fluorobenzylamine - Formic Acid - Formaldehyde reaction 2. Reaction - Heat to 100°C - Reflux for 16h reagents->reaction workup 3. Work-up - Cool to RT - Neutralize with NaOH - Extract with CH₂Cl₂ reaction->workup purification 4. Purification - Dry over MgSO₄ - Evaporate solvent - Optional: Distillation/Chromatography workup->purification product Final Product N,N-dimethyl-3-fluorobenzylamine purification->product

Caption: Experimental workflow for N-methylation.

signaling_pathway Eschweiler-Clarke Reaction Mechanism amine Primary Amine (3-fluorobenzylamine) iminium1 Iminium Ion amine->iminium1 + Formaldehyde formaldehyde1 Formaldehyde sec_amine Secondary Amine (N-methyl-3-fluorobenzylamine) iminium1->sec_amine + Formic Acid formic_acid1 Formic Acid co2 CO₂ formic_acid1->co2 iminium2 Iminium Ion sec_amine->iminium2 + Formaldehyde formaldehyde2 Formaldehyde tert_amine Tertiary Amine (N,N-dimethyl-3-fluorobenzylamine) iminium2->tert_amine + Formic Acid formic_acid2 Formic Acid formic_acid2->co2

Caption: Eschweiler-Clarke reaction mechanism.

References

Application Notes and Protocols: The Role of Fluorinated Benzylamines in the Synthesis of CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therefore, this document presents a detailed application note and protocol for the synthesis of a prominent CNS agent, Sertraline , as a representative example. Sertraline is a widely prescribed SSRI for the treatment of depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The synthesis of Sertraline showcases a key transformation involving a substituted tetralone and methylamine, a process conceptually related to how a building block like 3-Fluoro-N-methylbenzylamine could be incorporated into a larger scaffold.

Sertraline Synthesis: An Illustrative Example

The following protocols and data are based on established industrial syntheses of Sertraline, providing a practical and detailed guide for researchers in the field. The synthesis begins with the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as "sertraline tetralone."

Key Synthetic Step: Reductive Amination

The core of the Sertraline synthesis involves the formation of an imine from sertraline tetralone and monomethylamine, followed by a stereoselective reduction to yield the desired cis-isomer of Sertraline.

Data Presentation

Table 1: Summary of a Typical Synthesis of Sertraline Imine

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Imine FormationSertraline Tetralone, MonomethylamineIsopropyl Alcohol85-10016~92~95

Table 2: Summary of the Reduction and Resolution Steps

StepReactantReagents/SolventsKey ConditionsProduct
ReductionSertraline IminePd/CaCO3, EthanolCatalytic HydrogenationRacemic cis-Sertraline
ResolutionRacemic cis-SertralineD-(-)-mandelic acidSelective Crystallization(1S-cis)-Sertraline Mandelate

Experimental Protocols

Protocol 1: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

Materials:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline tetralone)

  • Monomethylamine

  • Isopropyl Alcohol

  • Pressure-rated reaction vessel

  • Standard laboratory glassware

Procedure:

  • Combine Sertraline tetralone (1.0 mol equiv) with isopropyl alcohol in a pressure-rated vessel.

  • Cool the mixture to a temperature between -5 to -10 °C.

  • Add monomethylamine (3.4 mol equiv) to the cooled mixture.

  • Seal the vessel and heat the reaction mixture to 85-100 °C for 16 hours. A typical conversion to the imine of over 95% is expected.[1]

  • After the reaction is complete, cool the mixture to -15 °C and maintain this temperature for 24 hours to facilitate precipitation of the product.

  • Isolate the product by filtration. The expected yield is approximately 92% with a purity of around 95%.[1]

Protocol 2: Reduction of Sertraline Imine to Racemic cis-Sertraline

Materials:

  • N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

  • Palladium on Calcium Carbonate (Pd/CaCO3) catalyst

  • Ethanol

  • Hydrogenation apparatus

Procedure:

  • Dissolve the Sertraline Imine in ethanol in a suitable hydrogenation vessel.

  • Add the Pd/CaCO3 catalyst to the solution.

  • Pressurize the vessel with hydrogen gas according to the specifications of the hydrogenation apparatus.

  • Conduct the reduction reaction until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains racemic cis-Sertraline.

Protocol 3: Resolution of Racemic cis-Sertraline to (1S-cis)-Sertraline Mandelate

Materials:

  • Solution of racemic cis-Sertraline in ethanol (from Protocol 2)

  • D-(-)-mandelic acid

  • Methanol (for washing)

Procedure:

  • To the ethanolic solution of racemic cis-Sertraline, add D-(-)-mandelic acid (0.9 mol equiv).

  • Heat the mixture to reflux.

  • Slowly cool the mixture to approximately -10 °C to induce selective crystallization of the desired (1S-cis)-Sertraline mandelate salt.[2]

  • Isolate the crystalline product by filtration.

  • Wash the isolated product with chilled methanol.

  • The typical yield for the combined reduction and resolution steps from the sertraline imine is approximately 36%.[2]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Sertraline

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Resolution Tetralone Sertraline Tetralone Imine Sertraline Imine Tetralone->Imine Isopropyl Alcohol, 85-100 °C, 16h Monomethylamine Monomethylamine Monomethylamine->Imine Racemic_Sertraline Racemic cis-Sertraline Imine_ref->Racemic_Sertraline Pd/CaCO3, Ethanol, H2 Mandelic_Acid D-(-)-mandelic acid Sertraline_Mandelate (1S-cis)-Sertraline Mandelate Mandelic_Acid->Sertraline_Mandelate Racemic_Sertraline_ref->Sertraline_Mandelate Ethanol

Caption: Synthetic workflow for the preparation of Sertraline.

Diagram 2: Signaling Pathway of Sertraline (SSRI)

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicles->Serotonin_Release Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicles Serotonin->SERT Reuptake Serotonin_Receptors 5-HT Receptors Serotonin->Serotonin_Receptors Neuronal_Signal Neuronal Signal Serotonin_Receptors->Neuronal_Signal Sertraline Sertraline Sertraline->SERT Inhibition

Caption: Mechanism of action of Sertraline as an SSRI.

References

Application Notes and Protocols: Characterization of 3-Fluoro-N-methylbenzylamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds. Its structural characterization is a critical step in ensuring the purity and identity of synthesized intermediates and final products. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol
Exact Mass139.079727 g/mol
AppearanceColorless to light yellow liquid
Boiling Point183-184 °C
Density1.015 g/mL at 25 °C
Refractive Indexn20/D 1.4990

Spectroscopic Data

While publicly available, fully detailed spectral data for this compound is limited, the following tables present the expected and reported data based on available information. Researchers should acquire data on their own instrumentation for definitive analysis.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30m1HAr-H
~7.00m3HAr-H
~3.75s2H-CH₂-
~2.45s3H-CH₃
~1.50br s1H-NH-
¹³C NMR (Carbon-13) NMR Data

Solvent: CDCl₃

A ¹³C NMR spectrum is available on SpectraBase, though access to the full spectrum requires an account.[1] The predicted chemical shifts are as follows:

Chemical Shift (ppm)Assignment
~163 (d, J ≈ 245 Hz)C-F
~142 (d)Ar-C
~130 (d)Ar-CH
~124 (d)Ar-CH
~115 (d)Ar-CH
~114 (d)Ar-CH
~55-CH₂-
~36-CH₃
Mass Spectrometry Data
Ionm/z (Expected)
[M]⁺139.08
[M+H]⁺140.09

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (high quality)[2]

  • Tetramethylsilane (TMS) as an internal standard

  • Pasteur pipette and filter plug (glass wool)

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[2]

    • Add a small drop of TMS to the solution.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup (General Guidelines for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single scan to check the spectral width and receiver gain.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T₁ for quantitative measurements (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of ¹³C.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Appropriate solvent (e.g., methanol, acetonitrile)

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup (General Guidelines):

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization mode to positive ion mode for detecting [M+H]⁺.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and acquiring the product ion spectrum.

Workflow for Spectroscopic Analysis

G Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS_prep Prepare Dilute Solution Sample->MS_prep Filter Filter into NMR Tube Dissolve->Filter HNMR 1H NMR Acquisition Filter->HNMR CNMR 13C NMR Acquisition Filter->CNMR Process_NMR Process NMR Spectra HNMR->Process_NMR CNMR->Process_NMR ESI_MS ESI-MS Acquisition MS_prep->ESI_MS MSMS MS/MS for Fragmentation ESI_MS->MSMS Process_MS Process MS Data ESI_MS->Process_MS MSMS->Process_MS Structure_Confirm Structure Confirmation Process_NMR->Structure_Confirm Process_MS->Structure_Confirm

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Data Analysis

G Logical Relationships in Data Interpretation cluster_nmr_data NMR Data cluster_ms_data MS Data cluster_structural_info Structural Information cluster_final_structure Final Confirmation H_shifts 1H Chemical Shifts Proton_env Proton Environments H_shifts->Proton_env H_integration 1H Integration Proton_count Relative Proton Count H_integration->Proton_count H_multiplicity 1H Multiplicity Neighboring_protons Neighboring Protons H_multiplicity->Neighboring_protons C_shifts 13C Chemical Shifts Carbon_skeleton Carbon Skeleton C_shifts->Carbon_skeleton Mol_ion Molecular Ion Peak Mol_weight Molecular Weight Mol_ion->Mol_weight Fragments Fragmentation Pattern Structural_fragments Structural Fragments Fragments->Structural_fragments Final_Structure Confirmed Structure of This compound Proton_env->Final_Structure Proton_count->Final_Structure Neighboring_protons->Final_Structure Carbon_skeleton->Final_Structure Mol_weight->Final_Structure Structural_fragments->Final_Structure

Caption: Logical relationships between spectroscopic data and structural information.

References

purification techniques for 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 3-Fluoro-N-methylbenzylamine for Researchers in Drug Development

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed protocols for common laboratory-scale , including acid-base extraction, fractional vacuum distillation, and flash column chromatography.

Data Presentation

The following tables summarize the expected outcomes for the purification of a 10 g batch of crude this compound, which is assumed to contain neutral organic impurities and acidic byproducts.

Table 1: Comparison of Purification Techniques

Purification TechniquePurity (by GC-MS)Yield (%)Recovery (%)Throughput
Acid-Base Extraction> 98.5%85-9090-95High
Fractional Vacuum Distillation> 99.5%75-8580-90Medium
Flash Column Chromatography> 99.0%80-8885-93Low

Table 2: Physical Properties of Purified this compound

PropertyValue
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol
Boiling Point183-184 °C (lit.)[1]
Density1.015 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.4990 (lit.)[1]
AppearanceColorless liquid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing acidic and neutral impurities from the basic this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Acidic Extraction: Transfer the ethereal solution to a separatory funnel and extract three times with 1 M HCl. The basic amine will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer.[2][3][4][5]

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 6 M NaOH with stirring until the pH is >12. This will deprotonate the amine salt, causing the free amine to separate out.

  • Back Extraction: Extract the regenerated amine back into diethyl ether three times.

  • Washing: Wash the combined organic extracts with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Acid_Base_Extraction_Workflow cluster_dissolution Dissolution cluster_extraction Extraction & Separation cluster_basification Basification & Back Extraction cluster_purification Final Purification start Crude Amine dissolve Dissolve in Diethyl Ether start->dissolve extract_hcl Extract with 1M HCl (3x) dissolve->extract_hcl separate1 Separate Layers extract_hcl->separate1 basify Basify Aqueous Layer with 6M NaOH separate1->basify Aqueous Layer (Protonated Amine) discard Discard separate1->discard Organic Layer (Neutral Impurities) extract_ether Extract with Diethyl Ether (3x) basify->extract_ether wash_brine Wash with Brine extract_ether->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Amine concentrate->end

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Fractional Vacuum Distillation

This technique is suitable for separating compounds with different boiling points and is effective for obtaining high-purity this compound.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect and discard any low-boiling impurities that distill first.

  • Product Collection: Carefully collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Termination: Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.

Vacuum_Distillation_Workflow start Crude Amine in Distillation Flask setup Assemble Distillation Apparatus start->setup evacuate Apply Vacuum setup->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect & Discard Low-Boiling Impurities heat->collect_forerun collect_product Collect Product Fraction at Constant Temperature collect_forerun->collect_product stop Stop Distillation collect_product->stop end Purified Amine stop->end

Caption: Workflow for Fractional Vacuum Distillation.

Protocol 3: Purification by Flash Column Chromatography

Flash chromatography is a rapid purification method that separates compounds based on their polarity. For amines, special considerations are necessary to prevent streaking and ensure good separation.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica)

  • Hexane

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point for amines is a mixture of hexane and ethyl acetate with a small amount of triethylamine (e.g., 0.1-1%) to suppress tailing.[6]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Apply pressure to the top of the column and begin eluting the sample, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Flash_Chromatography_Workflow start Crude Amine prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System (e.g., Hexane/EtOAc/Et3N) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate end Purified Amine concentrate->end

Caption: Workflow for Flash Column Chromatography.

References

Application Notes and Protocols: Reaction Kinetics of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of 3-Fluoro-N-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The document outlines detailed experimental protocols for studying its reactivity and presents a framework for data analysis and interpretation.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a fluorine atom on the benzene ring significantly influences the compound's electronic properties, reactivity, and bioavailability, making it an attractive component for the development of novel bioactive molecules.[1] Understanding the reaction kinetics of this amine is crucial for optimizing synthetic routes, scaling up production, and elucidating reaction mechanisms.

These notes will focus on a common reaction type for secondary amines: N-alkylation. We will provide a generalized protocol for studying the kinetics of the reaction between this compound and an alkyl halide.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 90389-84-7
Linear Formula FC₆H₄CH₂NHCH₃
Molecular Weight 139.17 g/mol
Boiling Point 183-184 °C
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.4990
Source: Sigma-Aldrich

Experimental Protocols

The following protocols describe methods for studying the reaction kinetics of the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide) to form the corresponding tertiary amine.

This protocol outlines a general procedure for setting up and monitoring the reaction kinetics using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl Iodide)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., a dilute solution of a non-volatile acid in a suitable solvent)

  • Reaction vessel (e.g., a three-necked round-bottom flask with a condenser and septum)

  • Thermostatically controlled heating mantle or oil bath

  • Gas-tight syringes

  • GC-FID instrument with a suitable column

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a known volume of the anhydrous solvent.

  • Add a known concentration of the internal standard.

  • Add a known concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the alkyl halide via a gas-tight syringe. Start a timer immediately.

  • Reaction Monitoring: At specified time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe.

  • Immediately quench the reaction in the aliquot by diluting it with the quenching solution. This will stop the reaction and prepare the sample for analysis.

  • Sample Analysis: Analyze the quenched aliquots using a pre-calibrated GC-FID to determine the concentrations of the reactants and products.

This protocol describes how to monitor the reaction kinetics in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Alkyl halide

  • Deuterated, anhydrous solvent (e.g., Acetonitrile-d₃)

  • Internal standard (e.g., Mesitylene)

  • NMR tube with a sealable cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, add the this compound, the internal standard, and the deuterated solvent to an NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Acquire an initial spectrum (t=0) before adding the alkyl halide.

  • Reaction Initiation and Monitoring: Carefully inject the alkyl halide into the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the reactants, product, and the internal standard in each spectrum. The relative integrals will be used to determine the concentration of each species over time.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison and analysis.

Table 2: Time-Course Concentration Data for the N-Alkylation of this compound

Time (min)[this compound] (M)[Alkyl Halide] (M)[Product] (M)
00.1000.1000.000
100.0850.0850.015
200.0730.0730.027
300.0640.0640.036
600.0450.0450.055
900.0330.0330.067
1200.0250.0250.075

Table 3: Effect of Temperature on the Rate Constant

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
250.0025
350.0052
450.0105

Visualizations

The following diagram illustrates the general workflow for a kinetic study using the GC-FID method.

G Figure 1: Experimental Workflow for Kinetic Analysis A Reaction Setup (Reactants, Solvent, Internal Standard) B Temperature Equilibration A->B C Reaction Initiation (Add Alkyl Halide) B->C D Aliquoting at Time Intervals C->D E Quenching of Aliquots D->E F GC-FID Analysis E->F G Data Analysis (Concentration vs. Time) F->G

Caption: Workflow for kinetic analysis.

The N-alkylation of this compound is proposed to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

G Figure 2: Proposed SN2 Reaction Pathway cluster_reactants Reactants cluster_transition Transition State cluster_products Products 3-F-N-Me-Benzylamine This compound TransitionState [F-C6H4-CH2-N(CH3)(H)---R---X]‡ 3-F-N-Me-Benzylamine->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState TertiaryAmine Tertiary Amine Salt TransitionState->TertiaryAmine Halide Departure

Caption: Proposed Sₙ2 reaction pathway.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for investigating the reaction kinetics of this compound. A thorough understanding of its reactivity is essential for the efficient development of synthetic methodologies and the successful application of this compound in drug discovery and other areas of chemical research.

References

Application Notes and Protocols for 3-Fluoro-N-methylbenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine is a versatile fluorinated building block increasingly utilized in medicinal chemistry. The introduction of a fluorine atom at the meta position of the benzylamine scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This key intermediate is particularly valuable in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS), such as selective serotonin reuptake inhibitors (SSRIs) and enzyme inhibitors.[1][2][4] These notes provide an overview of its application, focusing on its use in the development of Monoamine Oxidase B (MAO-B) inhibitors, and include detailed experimental protocols.

Application: Development of Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[5] Inhibition of MAO-B increases dopamine levels, a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[5][6][7] The 3-fluorobenzyl moiety has been incorporated into various scaffolds to develop potent and selective MAO-B inhibitors.

A notable example is a series of fluorinated benzyloxy chalcone derivatives. Within this series, compounds bearing the 3-fluorobenzyl group have demonstrated exceptional potency and selectivity for MAO-B.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a key fluorinated benzyloxy chalcone derivative incorporating the 3-fluorobenzyl moiety against human monoamine oxidase A (MAO-A) and B (MAO-B).

Compound IDStructureTargetIC50 (µM)Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)
FBZ13 (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-A> 40> 7547
MAO-B 0.0053

Data sourced from a study on fluorobenzyloxy chalcone derivatives as selective MAO-B inhibitors.[8]

Experimental Protocols

This section provides a representative two-step synthesis protocol for a potent MAO-B inhibitor, (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13), starting from a precursor readily derived from this compound.

Step 1: Synthesis of 2'-((3-Fluorobenzyl)oxy)acetophenone (Intermediate 1)

This procedure describes the O-alkylation of 2'-hydroxyacetophenone with 3-fluorobenzyl bromide.

Materials:

  • 2'-Hydroxyacetophenone

  • 3-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-((3-fluorobenzyl)oxy)acetophenone.

Step 2: Synthesis of (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)

This procedure details the Claisen-Schmidt condensation of the intermediate with 4-bromobenzaldehyde.

Materials:

  • 2'-((3-Fluorobenzyl)oxy)acetophenone (Intermediate 1)

  • 4-Bromobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2'-((3-fluorobenzyl)oxy)acetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (3.0 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone, FBZ13.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials: 3-Fluorobenzylamine Precursor (e.g., 3-Fluorobenzyl bromide) 2'-Hydroxyacetophenone intermediate Intermediate 1: 2'-((3-Fluorobenzyl)oxy)acetophenone start->intermediate Step 1: O-Alkylation product Final Product (FBZ13): (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one intermediate->product Step 2: Claisen-Schmidt Condensation reagents2 4-Bromobenzaldehyde KOH, Ethanol analysis Biological Evaluation: MAO-A and MAO-B Inhibition Assays product->analysis

Caption: Synthetic workflow for a 3-fluorobenzyl-containing MAO-B inhibitor.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da DOPA Decarboxylase vmat VMAT2 da->vmat maob MAO-B da->maob Degradation vesicle Synaptic Vesicle (DA storage) vmat->vesicle Packaging da_synapse Dopamine (DA) vesicle->da_synapse Release dopac DOPAC (inactive metabolite) maob->dopac d2r D2 Receptor da_synapse->d2r Binding signal Signal Transduction (e.g., reduced cAMP) d2r->signal Activation inhibitor 3-Fluorobenzyl Derivative (MAO-B Inhibitor) inhibitor->maob Inhibition

References

Troubleshooting & Optimization

improving the yield of 3-Fluoro-N-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable intermediate in the development of pharmaceuticals, particularly for selective serotonin reuptake inhibitors (SSRIs), 3-Fluoro-N-methylbenzylamine plays a critical role in medicinal chemistry and agrochemical research.[1] Its synthesis, most commonly achieved through the reductive amination of 3-fluorobenzaldehyde with methylamine, is a foundational process for many researchers.

This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, aiming to help scientists improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Question: I am observing low or no yield of the desired this compound. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a common issue that can stem from several factors throughout the reductive amination process. Below are the most frequent causes and their corresponding solutions.

  • Inefficient Imine/Iminium Ion Formation: The crucial first step is the formation of an imine intermediate from 3-fluorobenzaldehyde and methylamine.[2]

    • Suggested Solution: Ensure the reaction pH is mildly acidic, typically between 4 and 7.[2] This condition facilitates the condensation to form the imine without excessively protonating the amine, which would render it non-nucleophilic. For reactions that are sluggish, consider adding a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, to shift the equilibrium towards the imine product.[2]

  • Decomposition or Inactivity of the Reducing Agent: The choice and handling of the reducing agent are critical for the subsequent reduction of the imine.

    • Suggested Solution: Verify the quality and age of your reducing agent. Borohydride reagents can decompose if not stored under anhydrous conditions. When using a milder agent like sodium cyanoborohydride (NaBH₃CN), ensure the pH is maintained appropriately (around 4-5) for optimal activity.[2][3] For stronger, less selective agents like sodium borohydride (NaBH₄), it is often best to add it after confirming imine formation is complete to prevent premature reduction of the starting aldehyde.[2]

  • Sub-optimal Reaction Temperature: Temperature can significantly influence the rate of both imine formation and reduction.

    • Suggested Solution: While many reductive aminations proceed efficiently at room temperature, some substrate combinations may require gentle heating to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a temperature adjustment is necessary.

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the target amine.

    • Suggested Solution:

      • Aldehyde Reduction: The starting aldehyde can be reduced to the corresponding alcohol (3-fluorobenzyl alcohol). This is more likely when using a strong reducing agent like NaBH₄.[3] Using a more selective reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl, can minimize this side product.[2][3]

      • Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. To prevent this, it is important to carefully control the stoichiometry of the reactants.[2] Using a slight excess of the amine can sometimes help, but precise control is key.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate reducing agent for my reaction?

A1: The selection of the reducing agent is crucial and depends on the specific substrates and desired reaction conditions.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its mildness, high selectivity for the iminium ion, and effectiveness for a broad range of aldehydes, resulting in high yields and fewer side products.[2] Sodium cyanoborohydride (NaBH₃CN) is also a mild and selective option, particularly effective at a slightly acidic pH.[2] However, it is highly toxic and requires careful handling.[2] Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent, but its lower selectivity means it can also reduce the starting aldehyde.[2]

Reducing AgentProsConsOptimal pH
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, high yields, fewer side products.[2][4]More expensive.Neutral to slightly acidic.
Sodium Cyanoborohydride (NaBH₃CN) Mild, selective for iminium ion over carbonyl.[2][3]Highly toxic, can generate cyanide gas.[2]4-5[2][3]
Sodium Borohydride (NaBH₄) Inexpensive, powerful reducing agent.[2][4]Can reduce the starting aldehyde, less selective.[2][3]Neutral to basic.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Greener alternative, avoids hydride reagents.[2][5]May require specialized equipment (hydrogenator), potential for dehalogenation.N/A

Q2: How can I effectively monitor the progress of the reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, you can spot the reaction mixture alongside your starting materials (3-fluorobenzaldehyde and methylamine) on a silica plate. The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. Staining with potassium permanganate or ninhydrin can help visualize the amine product. LC-MS provides more definitive information, allowing you to track the mass of the starting materials and the desired product.

Q3: What is the best procedure for workup and purification?

A3: A standard workup involves quenching the reaction by slowly adding water to decompose any remaining reducing agent. The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane. If the product, starting amine, or aldehyde have similar polarities, making chromatographic separation difficult, an acid-base extraction can be highly effective.[2] The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), which is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) and the purified amine product is extracted back into an organic solvent.[2] The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Final purification can be achieved by column chromatography or distillation if necessary.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline for a one-pot synthesis, which is often preferred for its efficiency.

  • Reaction Setup: To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.0 - 1.2 eq, e.g., 40% in water or 2.0 M in THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Two-Step Synthesis (Imine Formation then Reduction)

This method provides greater control by separating the imine formation and reduction steps.[2]

Step A: Imine Formation [2]

  • Dissolve 3-fluorobenzaldehyde (1.0 eq) and methylamine (1.0 eq) in methanol (MeOH) or ethanol (EtOH).[2]

  • Stir the mixture at room temperature for 1-2 hours. Monitor by TLC or NMR to confirm the formation of the imine.[2]

  • (Optional) For less reactive substrates, add a dehydrating agent like anhydrous magnesium sulfate.[2]

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.[2]

Step B: Reduction of the Imine [2]

  • Dissolve the crude imine from Step A in methanol or ethanol.[2]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[2]

  • After the addition, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[2]

  • Follow workup and extraction procedures as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_start Reactants cluster_process Reaction Steps cluster_end Purification Aldehyde 3-Fluorobenzaldehyde Imine_Formation Step 1: Imine Formation (Mildly Acidic pH) Aldehyde->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction Step 2: Reduction (Add Reducing Agent) Imine_Formation->Reduction Add Reducing Agent Workup Aqueous Workup (Quench & Extract) Reduction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Final_Product 3-Fluoro-N- methylbenzylamine Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Product Yield? Q1 Is imine formation confirmed? (Check by TLC/LC-MS) Start->Q1 Sol1_No No Q1->Sol1_No Sol1_Yes Yes Q1->Sol1_Yes Action1 Optimize Imine Formation: - Adjust pH to 4-7 - Add dehydrating agent - Increase temperature Sol1_No->Action1 Q2 Is the reducing agent active? Are side products observed? Sol1_Yes->Q2 Success Improved Yield Action1->Success Sol2_No Inactive Agent Q2->Sol2_No Sol2_Yes Side Products Q2->Sol2_Yes Action2_A Use fresh reducing agent. Check storage conditions. Sol2_No->Action2_A Action2_B Change to a more selective reducing agent (e.g., NaBH(OAc)₃). Control stoichiometry. Sol2_Yes->Action2_B Action2_A->Success Action2_B->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-N-methylbenzylamine. The following information is intended to help identify and resolve common issues encountered during its synthesis, particularly via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. This one-pot reaction is efficient and avoids the handling of more hazardous alkylating agents.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can arise from side reactions or incomplete reactions. These may include:

  • Unreacted 3-fluorobenzaldehyde: If the reaction does not go to completion.

  • 3-Fluorobenzyl alcohol: Formed by the reduction of the starting aldehyde by the reducing agent.[3]

  • N,N-dimethyl-3-fluorobenzylamine (Tertiary amine): Resulting from over-methylation of the product.

  • Bis(3-fluorobenzyl)amine (Secondary amine impurity): Can form if ammonia is present as an impurity in the methylamine source.

  • Imine intermediate (N-(3-fluorobenzylidene)methanamine): If the reduction step is incomplete.

  • Difluorobenzylimine isomers: Have been identified as impurities in commercial fluorobenzylamines, likely arising from degradation or side reactions during synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials (3-fluorobenzaldehyde and methylamine) and the formation of the desired product.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification include:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from closely related impurities. The choice of eluent will depend on the specific impurities present.

  • Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous solution to separate it from neutral organic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via reductive amination.

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete imine formation Ensure the reaction time for imine formation is sufficient before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.
Reduction of starting aldehyde Add the reducing agent portion-wise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the reduction of 3-fluorobenzaldehyde. Using a milder reducing agent like sodium triacetoxyborohydride can also be beneficial.[4]
Poor quality of reagents Use freshly distilled 3-fluorobenzaldehyde and a reliable source of methylamine. Ensure the reducing agent has not degraded.
Suboptimal reaction pH Reductive amination is often pH-sensitive. The reaction is typically favored under weakly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. The addition of a catalytic amount of acetic acid can be beneficial.

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Potential Cause Suggested Solution
3-Fluorobenzyl alcohol The reducing agent is too reactive or added too quickly, leading to the reduction of the starting aldehyde.Use a less reactive borohydride reagent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) or add sodium borohydride slowly at a controlled low temperature.[4][5]
N,N-dimethyl-3-fluorobenzylamine Over-methylation of the desired secondary amine.Use a controlled stoichiometry of methylamine. Avoid a large excess of the amine. A stepwise procedure where the imine is formed first can also help minimize this side product.[6]
Unreacted 3-fluorobenzaldehyde Incomplete reaction.Increase the reaction time or temperature (with caution, as this may promote side reactions). Ensure efficient mixing.
Imine Intermediate Incomplete reduction.Add a slight excess of the reducing agent or increase the reaction time for the reduction step.

Experimental Protocols

Reductive Amination of 3-Fluorobenzaldehyde with Methylamine using Sodium Borohydride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Fluorobenzaldehyde

  • Methylamine (40% solution in water or 2M in THF/Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup, if necessary)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (1.1-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic and will cause gas evolution.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess borohydride. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary (Representative)

Parameter Value Analytical Method
Purity >97%GC-MS
Yield 75-90%-
Boiling Point 183-184 °C-
Density 1.015 g/mL at 25 °C-

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine_Formation Imine Formation 3-Fluorobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Crude_Product Crude 3-Fluoro-N- methylbenzylamine Reduction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure 3-Fluoro-N- methylbenzylamine Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aldehyde 3-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine Product This compound Imine->Product + [H] Tertiary_Amine Tertiary Amine Product->Tertiary_Amine + Methylation Alcohol 3-Fluorobenzyl alcohol

References

Technical Support Center: 3-Fluoro-N-methylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working with 3-Fluoro-N-methylbenzylamine. It covers common issues encountered during its synthesis and subsequent reactions, offering solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Issues

Q1: My reductive amination reaction to synthesize this compound from 3-fluorobenzaldehyde and methylamine has a low yield. What are the potential causes and solutions?

A: Low yields in this reductive amination are a common problem and can stem from several factors. Here is a breakdown of potential causes and how to troubleshoot them:

  • Inefficient Imine Formation: The reaction proceeds through an imine intermediate, and its formation is crucial. This step is reversible and pH-sensitive.

    • Solution: Ensure slightly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of acetic acid. This protonates the carbonyl oxygen, making the aldehyde more electrophilic without fully protonating the amine nucleophile.[1] However, be aware that the reactivity of the aldehyde can be lowered by the fluorine substituent, sometimes necessitating activation.[2]

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde to 3-fluorobenzyl alcohol before it has a chance to form the imine.[1] If using NaBH₄, it should only be added after allowing sufficient time for the imine to form.[1][3]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde, making it a better choice for one-pot reactions.[1]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is another mild and effective reagent, often preferred for its reliability and less toxic byproducts compared to NaBH₃CN.[3][4] It is, however, sensitive to water.[3]

  • Reaction Conditions:

    • Solvent: Ensure you are using a dry, appropriate solvent. For STAB, solvents like dichloromethane (DCM) or dichloroethane (DCE) are common.[3] For NaBH₃CN and NaBH₄, methanol is often used.[3]

    • Water Content: Water can interfere with the reaction, especially with moisture-sensitive reagents like STAB.[3] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature: While some imine formations benefit from gentle heating, the reduction step is typically performed at room temperature or cooler to minimize side reactions.

Q2: I am observing the formation of 3-fluorobenzyl alcohol as a major byproduct. How can I prevent this?

A: The formation of 3-fluorobenzyl alcohol indicates that the starting aldehyde is being reduced before it can react with methylamine. This is a common issue when using a reducing agent that is too powerful.

  • Switch to a Milder Reducing Agent: The best solution is to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1] These reagents are less reactive towards aldehydes and ketones, especially at the mildly acidic pH required for imine formation.[1]

  • Two-Step Procedure: If you must use a stronger reducing agent like NaBH₄, modify the procedure. First, mix the 3-fluorobenzaldehyde and methylamine in a suitable solvent (like methanol) and allow sufficient time for the imine to form. Monitor this by TLC or GC-MS. Once imine formation is complete, add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to reduce the imine preferentially.[1][3]

Derivatization & Further Reactions

Q3: I am trying to perform an N-alkylation on this compound and am getting a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

A: Over-alkylation is a frequent issue when alkylating secondary amines.[1] The newly formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event. To control this:

  • Control Stoichiometry: Use a precise amount of the alkylating agent, typically 1.0 to 1.1 equivalents. Avoid using a large excess.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, possibly using a syringe pump. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[5]

  • Lower Reaction Temperature: The second alkylation step may have a higher activation energy. Running the reaction at a lower temperature can favor the desired initial N-alkylation.[5]

  • Choice of Base and Solvent: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if a base is required. The choice of solvent can also influence reactivity.

Purification & Characterization

Q4: How do I effectively purify the final this compound product?

A: Purification typically involves an acid-base extraction followed by chromatography or distillation.

  • Acid-Base Extraction: After the reaction, perform a work-up. Since the product is a basic amine, it can be extracted into an acidic aqueous layer (e.g., 1M HCl). This will separate it from non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent (e.g., DCM or ethyl acetate).

  • Column Chromatography: If impurities persist, silica gel column chromatography is effective. Use a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.

  • Distillation: As this compound is a liquid with a boiling point of 183-184 °C, vacuum distillation can be an effective purification method for larger scales, provided the impurities have sufficiently different boiling points.[6]

Q5: I am analyzing my product by mass spectrometry and cannot see the molecular ion peak. Is my reaction failing?

A: Not necessarily. N-benzylamines can be unstable under high-energy ionization techniques like Electron Ionization (EI).[7] The bond between the benzyl group and the nitrogen is prone to cleavage, leading to fragmentation.[7] The most prominent peak is often the benzylic cation fragment. For this compound, you would expect a strong peak corresponding to the 3-fluorobenzyl cation. To confirm the molecular weight, use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), where you should observe the protonated molecular ion [M+H]⁺.[7]

Data Presentation: Reductive Amination Conditions

The table below summarizes common conditions for the synthesis of secondary amines via reductive amination, which can be adapted for this compound.

Reducing AgentTypical Solvent(s)Key CharacteristicsCommon Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMild and selective; good for one-pot reactions.Water-sensitive; can be slow with deactivated substrates.[3][4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolMild and selective for iminium ions; water-tolerant.[3]Highly toxic cyanide byproducts; can sometimes result in CN addition byproducts.[8]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and powerful.Not selective; can reduce the starting aldehyde/ketone.[1][3] Requires careful addition after imine formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol uses sodium triacetoxyborohydride for a one-pot synthesis.

Materials:

  • 3-Fluorobenzaldehyde

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.

  • Add methylamine solution (1.1 eq) to the flask and stir the mixture at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the reaction for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient with 1% Triethylamine).

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow cluster_sm Starting Materials cluster_cond Conditions cluster_prod Product Analysis start Low Yield Observed in Reductive Amination check_sm Analysis of Starting Materials (SMs) & Reagents start->check_sm check_cond Review Reaction Conditions start->check_cond check_prod Analyze Crude Product Mixture (TLC, GC-MS, NMR) start->check_prod sm_purity Are SMs pure and dry? check_sm->sm_purity solvent_dry Is solvent anhydrous? check_cond->solvent_dry byproduct_check Major byproducts identified? check_prod->byproduct_check reagent_activity Is reducing agent active? sm_purity->reagent_activity Yes action_purify_sm Action: Purify/Dry Starting Materials sm_purity->action_purify_sm No action_new_reagent Action: Use Fresh Reducing Agent reagent_activity->action_new_reagent No ph_check Is pH optimal for imine formation? solvent_dry->ph_check Yes action_dry_solvent Action: Use Anhydrous Solvent under Inert Atmosphere solvent_dry->action_dry_solvent No action_adjust_ph Action: Add Catalytic Acid (e.g., AcOH) ph_check->action_adjust_ph No action_optimize Action: Optimize Based on Byproduct Identity byproduct_check->action_optimize Yes

Caption: Troubleshooting workflow for low yield in reductive amination reactions.

Synthesis Pathway of this compound

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reaction Aldehyde 3-Fluorobenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + Amine Methylamine Amine->Imine + H₂O Product This compound Imine->Product + [H] (e.g., NaBH(OAc)₃) Side_Product 3-Fluorobenzyl Alcohol Aldehyde_ref 3-Fluorobenzaldehyde Aldehyde_ref->Side_Product + [H] (e.g., NaBH₄)

Caption: Synthesis pathway showing the formation of the target molecule and a common byproduct.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: The key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and pH. Each of these can significantly impact the reaction yield and purity of the final product.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.[1] Some of the reagents, like methylamine, are flammable and corrosive, while certain reducing agents can be moisture-sensitive or produce toxic byproducts.[1][2] Always refer to the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I address them?

A4: Low yields in reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial equilibrium between the aldehyde and amine to form the imine can be unfavorable.[3] To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove water.

  • Inactive Reducing Agent: The reducing agent may have degraded. It is advisable to use a fresh batch of the reducing agent. You can test the activity of a borohydride reducing agent on a simple ketone, like acetone, and monitor the reduction by TLC.[4]

  • Suboptimal pH: The pH of the reaction is crucial. A mildly acidic environment (pH 4-5) is generally optimal for imine formation. Adding a few drops of acetic acid can help accelerate this step.[5]

  • Incorrect Reaction Temperature: If the reaction is sluggish, especially with sterically hindered substrates, increasing the temperature may be necessary to overcome the activation energy barrier.

Formation of Side Products

Q5: I am observing significant amounts of side products in my reaction mixture. How can I minimize them?

A5: The formation of side products is a common issue in reductive amination. Here are some common side products and how to mitigate their formation:

  • Over-alkylation (Tertiary Amine Formation): The secondary amine product can be more nucleophilic than the starting primary amine and react further with the aldehyde. To minimize this, you can use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure, where the imine is pre-formed before adding the reducing agent, can also be effective.

  • Alcohol Formation from Aldehyde Reduction: If the reducing agent is too strong, it can reduce the starting aldehyde to the corresponding alcohol. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) is recommended as it preferentially reduces the iminium ion.[3] Also, allowing sufficient time for imine formation before adding the reducing agent can prevent this side reaction.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesPotential Issues
Sodium TriacetoxyborohydrideSTABDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines/iminium ions; tolerant of many functional groups.[3]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Effective in acidic conditions; allows for one-pot synthesis.[3][6]Highly toxic (releases HCN gas at low pH).[3][4]
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting aldehyde; less selective.[4]
Hydrogen with Palladium on CarbonH₂/Pd-CMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Clean reaction with water as the only byproduct; scalable.[7]Requires specialized hydrogenation equipment; may reduce other functional groups.[2]

Table 2: Optimization of Reaction Parameters for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃NaBH(OAc)₃ is expected to give the highest yield and purity due to its selectivity.[3]
Solvent MethanolDichloromethaneTetrahydrofuranDichloromethane is often a good choice for reactions with STAB.[1]
Temperature 0 °CRoom Temperature40 °CRoom temperature is typically sufficient, but gentle heating may improve the rate.
pH No additiveAcetic Acid (catalytic)Triethylamine (1 equiv.)Catalytic acetic acid is expected to facilitate imine formation and improve the overall yield.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

  • Imine Formation: To the stirred solution, add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) dropwise at room temperature.[1] Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture for 30-60 minutes to allow for imine formation.[1][5]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 10 minutes.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

Protocol 2: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reaction Setup (3-fluorobenzaldehyde, methylamine, solvent) B 2. Imine Formation (Add acetic acid, stir) A->B C 3. Reduction (Add STAB) B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench Reaction (aq. NaHCO3) D->E Reaction Complete F 6. Extraction (e.g., DCM) E->F G 7. Wash & Dry F->G H 8. Purify (Column Chromatography) G->H I I H->I Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_workflow Start Low Yield? Imine_Check Monitor Imine Formation by TLC/LC-MS Start->Imine_Check Imine_Formed Is Imine forming? Imine_Check->Imine_Formed Add_Drying_Agent Add dehydrating agent (e.g., molecular sieves) Imine_Formed->Add_Drying_Agent No Reducer_Check Check Reducing Agent Activity Imine_Formed->Reducer_Check Yes Check_pH Optimize pH (add catalytic acid) Add_Drying_Agent->Check_pH Use_Fresh_Reducer Use fresh, high-quality reducing agent Reducer_Check->Use_Fresh_Reducer Activity Low Conditions_Check Review Reaction Conditions Reducer_Check->Conditions_Check Activity OK Increase_Temp Increase temperature or reaction time Conditions_Check->Increase_Temp

Caption: A decision tree for troubleshooting low product yield in the reductive amination reaction.

References

stability and degradation of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Fluoro-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The compound is air-sensitive and should be protected from moisture and atmospheric carbon dioxide.[3][4]

Q2: What is the appearance of pure this compound and what do color changes indicate?

A2: Pure this compound is typically a colorless to light yellow, red, or green transparent liquid.[1][2] The development of a more intense color over time may indicate degradation or the presence of impurities. If a significant color change is observed, it is advisable to re-analyze the purity of the compound before use.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of benzylamines, potential degradation can occur through oxidation and hydrolysis. The primary degradation pathway likely involves the N-methylbenzylamine moiety. For instance, studies on similar benzylamines have shown that degradation can occur via chlorine transfer to the nitrogen, followed by elimination and hydrolysis to form the corresponding aldehyde (3-fluorobenzaldehyde) and methylamine.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the sample due to improper storage or handling.1. Verify that the compound was stored at the recommended 2-8°C under an inert atmosphere. 2. Prepare a fresh sample from a new, unopened container for comparison. 3. Consider the possibility of contamination from solvents or other reagents.
Inconsistent experimental results Sample degradation during the experiment.1. Minimize the exposure of the compound to air and light during experimental setup. 2. Use freshly prepared solutions. 3. If the experiment involves harsh conditions (e.g., strong acids/bases, high temperatures), consider that these may be promoting degradation.
Change in physical appearance (e.g., color darkening) Oxidation or presence of impurities.1. Confirm the purity of the material using an appropriate analytical technique (e.g., GC-MS, HPLC). 2. If purity is compromised, consider purification (e.g., distillation) if feasible, or use a fresh batch of the compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6][7][8][9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 1M NaOH before analysis.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with 1M HCl before analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at regular intervals.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 60°C for 48 hours.

    • Withdraw samples at regular intervals.

    • Prepare solutions of the stressed solid in methanol at 1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at regular intervals.

    • Analyze by HPLC.

Data Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Stress Condition Typical Conditions Potential Degradation Products
Acidic Hydrolysis1M HCl, Room Temperature3-Fluorobenzaldehyde, Methylamine
Alkaline Hydrolysis1M NaOH, Room Temperature3-Fluorobenzaldehyde, Methylamine
Oxidation3% H₂O₂, Room TemperatureOxidized derivatives
Thermal60°CVarious thermal degradants
PhotolyticUV light exposurePhotodegradation products

Visualizations

degradation_pathway A This compound B [Intermediate Imine] A->B Oxidation / Hydrolysis C 3-Fluorobenzaldehyde B->C Hydrolysis D Methylamine B->D Hydrolysis

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Stock Prepare Stock Solution of this compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Purification of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-N-methylbenzylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work, with a focus on purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities in crude this compound, typically synthesized by the reductive amination of 3-fluorobenzaldehyde with methylamine, may include:

  • Unreacted Starting Materials: 3-fluorobenzaldehyde and residual methylamine.

  • Intermediate Imine: The N-(3-fluorobenzylidene)methanamine intermediate may be present if the reduction step is incomplete.[1][2]

  • Over-alkylation Product: Formation of the tertiary amine, 3-fluoro-N,N-dimethylbenzylamine, can occur.

  • Side-products from Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), byproducts may be generated.[1][2] For instance, when using sodium cyanoborohydride, cyanide-containing byproducts might be formed.[3]

  • Oxidation Products: Benzylamines can be susceptible to air oxidation over time, leading to the formation of corresponding imines and other degradation products.[4]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are acid-base extraction, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the best results.

Q3: When should I use acid-base extraction?

A3: Acid-base extraction is ideal for separating the basic this compound from neutral or acidic impurities.[5][6] This technique is particularly useful as an initial purification step to remove unreacted 3-fluorobenzaldehyde (neutral) and any acidic byproducts.

Q4: Is vacuum distillation suitable for purifying this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature with a boiling point of 183-184 °C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent thermal degradation. This method is effective for separating the product from non-volatile impurities and from components with significantly different boiling points.

Q5: Can flash column chromatography be used for the purification of this compound?

A5: Flash column chromatography is a powerful technique for separating this compound from impurities with different polarities, such as the less polar unreacted aldehyde and potentially more polar byproducts.[7][8] Given that amines can interact strongly with silica gel, specific precautions are necessary for successful purification (see Troubleshooting Guide).

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Troubleshooting Steps
Low recovery of product after extraction and basification. Incomplete extraction into the acidic aqueous layer.- Ensure thorough mixing of the organic and aqueous layers during the acid wash. - Perform multiple extractions with the acidic solution (e.g., 3 x with 1M HCl).
Incomplete back-extraction after basification.- Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the amine back into an organic solvent. - Perform multiple back-extractions with the organic solvent (e.g., 3 x with dichloromethane or diethyl ether).
Product is contaminated with starting aldehyde after extraction. Insufficient washing of the organic layer containing the protonated amine.After separating the acidic aqueous layer containing the product, wash the organic layer (which should ideally contain only neutral impurities) with a fresh portion of the acidic solution to recover any remaining product.
Vacuum Distillation
Problem Possible Cause Troubleshooting Steps
Product co-distills with an impurity. Formation of an azeotrope or impurity with a close boiling point.- Try fractional distillation with a column that has a higher number of theoretical plates (e.g., a Vigreux or packed column). - Consider using an alternative purification method like flash chromatography before distillation.
Product decomposes during distillation. The distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point of the compound. - Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the product at the given pressure.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Flash Column Chromatography
Problem Possible Cause Troubleshooting Steps
Product streaks or shows poor separation on the column. Strong interaction of the amine with the acidic silica gel.- Add a small amount of a competing amine, such as triethylamine (e.g., 0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[9] - Use an amine-functionalized silica gel.[9]
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate separation.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column.[10] Aim for a retention factor (Rf) of 0.2-0.4 for the product.[10] - Consider using a different solvent system or a different stationary phase.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number90389-84-7
Molecular FormulaC₈H₁₀FN[11]
Molecular Weight139.17 g/mol
Boiling Point183-184 °C
Density1.015 g/mL at 25 °C
Refractive Indexn20/D 1.4990

Table 2: Comparison of Purification Techniques (Qualitative)

TechniquePurity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Acid-Base Extraction Moderate to HighHighHighRemoves acidic and neutral impurities effectively.Does not separate from other basic impurities.
Vacuum Distillation HighModerate to HighModerateExcellent for removing non-volatile impurities.Potential for thermal degradation; may not separate compounds with close boiling points.
Flash Chromatography Very HighModerateLow to ModerateHigh resolution for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage; potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane (approx. 10 mL of solvent per 1 g of crude product).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Collect the aqueous (bottom) layer. Repeat the extraction of the organic layer with fresh 1M HCl two more times.[12]

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, the desired amine is in the aqueous phase as its hydrochloride salt.

  • Back-Wash (Optional): Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Back-Extraction: Extract the liberated free amine from the basic aqueous layer with a fresh organic solvent (e.g., diethyl ether or dichloromethane). Perform at least three extractions.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head for small quantities. Ensure all glassware is dry.

  • Drying: If the crude product contains water, it should be dried over a suitable drying agent like potassium hydroxide (KOH) pellets before distillation.[4]

  • Distillation: Add the crude, dry this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Heating and Evacuation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions. The boiling point of the parent compound, N-methylbenzylamine, is approximately 70 °C at 10 mmHg, which can serve as an estimate.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for benzylamines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the addition of ~1% triethylamine to the eluent.[9]

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis synthesis Reductive Amination of 3-Fluorobenzaldehyde crude_product Crude this compound synthesis->crude_product decision Acidic or Neutral Impurities Present? crude_product->decision acid_base Acid-Base Extraction decision->acid_base Yes distillation Vacuum Distillation decision->distillation No acid_base->distillation chromatography Flash Column Chromatography distillation->chromatography Further Purification Needed analysis Purity Assessment (GC-MS, NMR) distillation->analysis If Sufficiently Pure chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Actions start Purification Issue low_yield Low Yield start->low_yield contamination Product Contaminated start->contamination decomposition Product Decomposition start->decomposition optimize_extraction Optimize Extraction/Basification pH and Number of Extractions low_yield->optimize_extraction optimize_chromatography Adjust Eluent Polarity Add Triethylamine to Eluent contamination->optimize_chromatography reduce_temp Lower Distillation Pressure/Temperature decomposition->reduce_temp

Caption: A logical relationship diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-N-methylbenzylamine. Our aim is to help you identify, prevent, and resolve common side reactions and other issues encountered during this synthetic process.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, primarily via the reductive amination of 3-fluorobenzaldehyde with methylamine.

ProblemPotential CauseSuggested Solution
Low Yield of this compound Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.Ensure the reaction pH is mildly acidic (pH 4-7) to catalyze imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[1]
Ineffective Reduction: The reducing agent may be weak, decomposed, or added under suboptimal conditions.Choose an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and can be used in a one-pot reaction.[1] If using sodium borohydride (NaBH₄), it should be added after imine formation is complete, and the reaction should be kept cool to prevent reduction of the starting aldehyde.[1]
Significant Amount of 3-Fluorobenzyl Alcohol Impurity Non-selective Reducing Agent: A strong reducing agent like sodium borohydride can reduce both the imine and the starting 3-fluorobenzaldehyde.[1][2]Use a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Incorrect Order of Reagent Addition: Adding a strong reducing agent before imine formation is complete will lead to aldehyde reduction.If using a non-selective reducing agent like NaBH₄, ensure imine formation is complete before its addition. This can be monitored by techniques like TLC or NMR.[1]
Presence of Over-methylated Product (Tertiary Amine) Excess Methylamine or Aldehyde: An excess of either starting material can lead to the newly formed secondary amine reacting further to form a tertiary amine.Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of 3-fluorobenzaldehyde to methylamine is recommended.[1]
Prolonged Reaction Time or High Temperature: These conditions can favor the formation of the thermodynamically more stable tertiary amine.Monitor the reaction progress closely and stop the reaction once the desired product is formed. Avoid unnecessarily high temperatures.
N-formyl Impurity Detected Use of Formic Acid as Reducing Agent: In Eschweiler-Clarke type reactions, formic acid can react with the amine to form an N-formyl derivative, especially if conditions are not optimized.[3]If using the Eschweiler-Clarke reaction, ensure sufficient formaldehyde is present to drive the reaction towards methylation. Alternatively, use a borohydride-based reducing agent to avoid this side product.
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product, starting materials, and byproducts may have similar polarities, making chromatographic separation challenging.Employ an acid-base extraction. The basic product amine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the reductive amination of 3-fluorobenzaldehyde with methylamine. This is typically a one-pot reaction where the aldehyde and amine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4]

Q2: Which reducing agent is best for this synthesis to minimize side reactions?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is a mild and selective reducing agent that is highly effective for reductive aminations and minimizes the risk of reducing the starting aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1]

Q3: How can I monitor the progress of the reaction to avoid over-methylation or incomplete conversion?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] By tracking the disappearance of the starting materials and the appearance of the product, you can determine the optimal time to stop the reaction.

Q4: My starting aldehyde, 3-fluorobenzaldehyde, seems unreactive. What can I do?

A4: The reactivity of the aldehyde can be influenced by the electron-withdrawing effect of the fluorine substituent. To enhance reactivity, you can add a catalytic amount of a mild acid, such as acetic acid, to promote imine formation.[5]

Q5: What are the key safety precautions when handling the reagents for this synthesis?

A5: 3-Fluorobenzylamine and its derivatives can be corrosive and cause skin and eye damage. Reducing agents like sodium borohydride are flammable solids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a one-pot procedure that generally results in high yields and minimal side products.

  • Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add methylamine (1.0-1.2 eq, typically as a solution in THF or water).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when using a less selective reducing agent like sodium borohydride.

  • Imine Formation: Dissolve 3-fluorobenzaldehyde (1.0 eq) and methylamine (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent can be added.[1]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Workup and Purification: Quench the reaction with water, and then perform an acid-base extraction to isolate the product as described in the troubleshooting guide.

Visualizing Reaction Pathways and Workflows

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Fluorobenzaldehyde C Imine Intermediate A->C + Methylamine - H2O E 3-Fluorobenzyl Alcohol A->E + Strong Reducing Agent B Methylamine B->C D This compound (Desired Product) C->D + Reducing Agent F Over-methylated Product (Tertiary Amine) D->F + 3-Fluorobenzaldehyde + Reducing Agent

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

G start Start reactants Mix 3-Fluorobenzaldehyde and Methylamine start->reactants imine_formation Stir for Imine Formation reactants->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant monitor Monitor Reaction (TLC/GC-MS) add_reductant->monitor troubleshoot Troubleshoot? monitor->troubleshoot workup Aqueous Workup (Quench & Extract) purify Purification (Acid-Base Extraction/ Chromatography) workup->purify product Pure Product purify->product troubleshoot->workup Complete side_reactions Identify Side Products troubleshoot->side_reactions Incomplete/ Side Products optimize Optimize Conditions side_reactions->optimize optimize->reactants

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the direct reductive amination of 3-fluorobenzaldehyde with methylamine. This process typically involves two main steps: the formation of an intermediate imine, followed by its reduction to the final secondary amine product. This one-pot synthesis is often preferred for its efficiency and favorable process economics.

Q2: I am observing significant amounts of unreacted 3-fluorobenzaldehyde in my reaction mixture. What could be the cause?

A2: Incomplete conversion of the starting aldehyde can be due to several factors. The reactivity of fluorinated benzaldehydes can be lower compared to their non-fluorinated counterparts.[1] Ensure that the imine formation has sufficient time to proceed to completion before introducing the reducing agent.[2][3] Consider the use of a dehydrating agent, such as molecular sieves, to shift the equilibrium towards imine formation by removing water.[2] Additionally, acidic catalysts can be employed to activate the carbonyl group of the aldehyde.[1]

Q3: My final product is contaminated with a significant amount of the tertiary amine byproduct, N,N-dimethyl-3-fluorobenzylamine. How can I minimize this?

A3: The formation of tertiary amines is a common side reaction in reductive aminations, arising from the further reaction of the desired secondary amine with the starting aldehyde. To mitigate this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine (methylamine) can help, but a more effective strategy is the slow and controlled addition of the reducing agent to the pre-formed imine. This minimizes the time the newly formed secondary amine is exposed to unreacted aldehyde in the presence of the reducing agent.

Q4: What is the recommended reducing agent for the scale-up synthesis of this compound, and are there any safety concerns?

A4: For large-scale synthesis, common reducing agents include sodium borohydride (NaBH₄) and its derivatives like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] While NaBH₄ is cost-effective, it can also reduce the starting aldehyde, leading to the formation of 3-fluorobenzyl alcohol as an impurity.[2][3] NaBH(OAc)₃ and NaBH₃CN are milder and more selective for the imine, but may have higher costs and, in the case of NaBH₃CN, introduce cyanide into the waste stream.[3] Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is another viable and green option for large-scale production, though it requires specialized high-pressure reactor systems.

Q5: What are the best practices for purifying this compound on a large scale?

A5: On a large scale, fractional distillation under reduced pressure is the most common and effective method for purifying this compound, which is a liquid at room temperature.[4] The boiling point of this compound is approximately 183-184 °C at atmospheric pressure.[4] Prior to distillation, an acid-base extraction can be performed on the crude reaction mixture to remove non-basic impurities. The amine product can be extracted into an acidic aqueous phase, the aqueous phase is then washed with an organic solvent to remove impurities, and finally, the aqueous phase is basified to liberate the free amine, which is then extracted into an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete imine formation.- Monitor imine formation by TLC or in-process NMR/IR before adding the reducing agent. - Add a dehydrating agent (e.g., molecular sieves).[2] - Consider adding a catalytic amount of a weak acid (e.g., acetic acid).
Premature reduction of the aldehyde.- Use a milder, more selective reducing agent like NaBH(OAc)₃.[3] - Add the reducing agent portion-wise at a controlled temperature.
Inactive reducing agent.- Test the activity of the reducing agent on a small scale with a simple ketone like acetone.[2]
High Impurity Profile Over-alkylation leading to tertiary amine.- Use a stoichiometric amount of the amine.[2] - Perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent.[2]
Presence of 3-fluorobenzyl alcohol.- Use a milder reducing agent that is selective for the imine over the aldehyde.[2]
Residual starting materials.- Optimize reaction time and temperature to drive the reaction to completion.
Difficult Purification Amine and imine co-distill or co-extract.- Ensure the reduction step goes to completion to eliminate the imine. - Consider converting the amine to its hydrochloride salt for isolation and purification by crystallization if distillation is not effective.

Experimental Protocols

Scale-Up Synthesis of this compound via Reductive Amination

1. Imine Formation:

  • In a suitable reactor, charge 3-fluorobenzaldehyde (1.0 eq).

  • Add a solution of methylamine (1.1 - 1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene) at a controlled temperature (typically 0-10 °C).

  • Stir the mixture at room temperature for 1-2 hours or until in-process control (e.g., GC, HPLC) confirms the complete consumption of the aldehyde.

  • If using an azeotropic solvent like toluene, water can be removed using a Dean-Stark apparatus to drive the equilibrium towards imine formation.

2. Reduction:

  • Cool the reactor containing the pre-formed imine to 0-5 °C.

  • Slowly add the chosen reducing agent.

    • For NaBH₄: Prepare a solution of NaBH₄ (1.0 - 1.5 eq) in a suitable solvent (e.g., methanol) and add it portion-wise, maintaining the internal temperature below 10 °C.

    • For Catalytic Hydrogenation: Add Pd/C catalyst (typically 1-5 mol%) to the imine solution. Pressurize the reactor with hydrogen gas (pressure will be dependent on the specific setup and safety protocols) and stir at a controlled temperature until hydrogen uptake ceases.

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid.

  • Adjust the pH of the mixture to acidic (pH 2-3) with an appropriate acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, toluene) to remove non-basic impurities.

  • Basify the aqueous layer to pH 10-12 with a base (e.g., NaOH).

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound A 3-Fluorobenzaldehyde C Imine Intermediate A->C + B Methylamine B->C D This compound C->D + ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->D

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckImine Check Imine Formation (IPC Analysis) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine ActionImine Increase Reaction Time Add Dehydrating Agent Add Acid Catalyst IncompleteImine->ActionImine Yes CheckReduction Check Reduction Step IncompleteImine->CheckReduction No End Yield Improved ActionImine->End SideReaction Side Reaction Occurring? (e.g., Aldehyde Reduction) CheckReduction->SideReaction ActionReduction Use Milder Reducing Agent Control Temperature Slow Reagent Addition SideReaction->ActionReduction Yes SideReaction->End No ActionReduction->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

Purification_Workflow Purification Workflow Start Crude Reaction Mixture Quench Quench Reaction Start->Quench AcidBase Acid-Base Extraction Quench->AcidBase Dry Dry Organic Layer AcidBase->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill End Pure Product Distill->End

Caption: A typical workflow for the purification of this compound.

References

safe storage conditions for 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe storage, handling, and troubleshooting of issues related to 3-Fluoro-N-methylbenzylamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are a synthesis of information from various suppliers and safety data sheets.

ParameterRecommended Condition
Temperature Store in a cool, dry, and well-ventilated place. Recommended temperatures vary by supplier, ranging from room temperature to 2-8°C. For long-term storage, refrigeration at 2-8°C is advisable.
Atmosphere Store under an inert gas such as argon or nitrogen.[1] This compound is sensitive to air and carbon dioxide.
Container Keep the container tightly closed to prevent exposure to moisture and air.
Light Exposure Protect from direct sunlight and other sources of UV radiation.
Incompatibilities Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Q2: What are the primary hazards associated with this compound?

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: What are the potential degradation pathways for this compound?

Based on the reactivity of benzylamines, the following degradation pathways are possible under improper storage conditions:

  • Oxidation: Exposure to air can lead to the oxidation of the benzylamine to the corresponding imine, which can further hydrolyze to 3-fluorobenzaldehyde and N-methylamine. Further oxidation could potentially lead to 3-fluorobenzoic acid.

  • Reaction with Carbon Dioxide: As a primary amine derivative, it can react with atmospheric carbon dioxide to form a carbamate salt.

  • Thermal Decomposition: Elevated temperatures can cause the cleavage of the carbon-nitrogen bond.

  • Hydrolysis: While generally stable to water, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, could potentially lead to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

IssuePossible CauseRecommended Action
Change in color (e.g., yellowing) Oxidation due to exposure to air.Verify the integrity of the container seal and the inert atmosphere. If the product is still within its expiration date, its purity should be re-analyzed before use. Consider repurging the container with an inert gas.
Presence of solid precipitate Formation of a carbamate salt from reaction with CO2, or formation of other degradation products.Analyze the precipitate to determine its identity. If confirmed to be a degradation product, the material should be disposed of according to institutional guidelines. Ensure the container is tightly sealed and stored under an inert atmosphere.
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.Re-evaluate the purity of the this compound using a suitable analytical method such as HPLC or GC-MS. Compare the results with the certificate of analysis. If degradation is confirmed, procure a fresh batch of the compound and ensure proper storage conditions are maintained.
Unexpected peaks in analytical data Presence of degradation products such as 3-fluorobenzaldehyde, 3-fluorobenzoic acid, or N-methylamine derivatives.Refer to the potential degradation pathways and attempt to identify the impurities using techniques like mass spectrometry. A forced degradation study can help to generate and identify potential degradation products, which can then be used as standards. Review and tighten storage and handling procedures to prevent further degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products. Note: This method is a starting point and requires optimization and validation for your specific instrumentation and application.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Equipment:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

4. Forced Degradation Study: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

5. Analysis:

  • Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Issues start Start: Observe Issue with Stored Compound issue What is the nature of the issue? start->issue color_change Change in Color (e.g., Yellowing) issue->color_change Visual Change precipitate Presence of Solid Precipitate issue->precipitate Physical Change inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance Issue check_atmosphere Verify Inert Atmosphere and Seal Integrity color_change->check_atmosphere identify_precipitate Identify Precipitate (e.g., FTIR, NMR) precipitate->identify_precipitate reanalyze Re-analyze Purity (HPLC, GC-MS) inconsistent_results->reanalyze check_atmosphere->reanalyze review_storage Review and Correct Storage Procedures reanalyze->review_storage identify_precipitate->review_storage dispose Dispose of Material if Heavily Degraded review_storage->dispose Significant Degradation end End: Issue Resolved review_storage->end Minor or No Degradation fresh_batch Procure Fresh Batch dispose->fresh_batch fresh_batch->end

Caption: Troubleshooting workflow for storage issues.

This diagram outlines the logical steps to follow when encountering problems with stored this compound, from initial observation to resolution.

References

Technical Support Center: Resolving Analytical Issues with 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a colorless to light yellow liquid. Key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?

A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the amine group of the analyte and acidic silanol groups on the silica-based stationary phase.[1] Here is a step-by-step guide to troubleshoot this issue:

  • Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to work at a low pH. By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid), the amine will be protonated, and the silanol groups will be suppressed, minimizing unwanted interactions and improving peak shape.[1]

  • Use a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[1]

  • Select an Appropriate Column: Modern, high-purity silica columns with end-capping (Type B silica) have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds. If you are using an older column (Type A silica), switching to a newer generation column can significantly improve peak shape.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try injecting a diluted sample to see if the peak shape improves.[2][3]

Q5: My retention time for this compound is drifting. What are the possible causes?

A5: Retention time drift can be caused by several factors. A systematic check of your HPLC system is recommended:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially when using gradient elution.[2]

  • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to drifting retention times. Prepare fresh mobile phase daily and ensure all components are accurately measured and thoroughly mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[2]

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature throughout your analysis.[2]

  • Leaks: Check the entire system for leaks, from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to unstable retention times.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q6: I am having difficulty analyzing this compound by GC-MS due to its polarity. What can I do?

A6: The primary amine in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape and low response. Derivatization is a common and effective strategy to overcome these issues. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will replace the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in improved chromatography.

Q7: I am not observing the molecular ion peak for this compound in my EI-MS spectrum. Is this normal?

A7: Yes, it is common for primary and secondary amines to show a weak or absent molecular ion peak under electron ionization (EI) conditions. The fragmentation of amines is often dominated by alpha-cleavage, leading to the formation of stable iminium ions. For this compound, you would expect to see a prominent fragment resulting from the loss of a hydrogen atom or a larger fragment from cleavage of the C-C bond adjacent to the nitrogen. To confirm the molecular weight, consider using a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) if your instrument is capable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: The N-H and benzylic C-H proton signals in the ¹H NMR spectrum of my this compound sample are broad. Why is this happening?

A8: Broadening of N-H and adjacent C-H signals in the NMR spectrum of amines can be attributed to several factors:

  • Proton Exchange: The N-H proton can undergo chemical exchange with residual water or acidic impurities in the NMR solvent. This exchange can be fast on the NMR timescale, leading to signal broadening. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to deuterium exchange, which can help confirm its assignment.

  • Solvent Effects: The chemical shifts and signal shapes can be highly dependent on the solvent used. Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes resolve broad signals.

  • Sample Concentration: High sample concentrations can lead to viscosity effects and intermolecular interactions that result in broader lines. Try acquiring the spectrum on a more dilute sample.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number90389-84-7[4]
Molecular FormulaC₈H₁₀FN[4]
Molecular Weight139.17 g/mol [4]
AppearanceColorless to red to green clear liquid[5]
Boiling Point183-184 °C[4]
Density1.015 g/mL at 25 °C[4]
Refractive Indexn20/D 1.4990[4]

Table 2: Illustrative HPLC-UV Method Parameters

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Table 3: Illustrative Forced Degradation Study Results

Note: The following data is illustrative and represents typical degradation behavior for a compound of this class. Actual degradation will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)
Acid Hydrolysis1 M HCl24 h60 °C15%
Base Hydrolysis1 M NaOH8 h60 °C25%
Oxidation3% H₂O₂24 hRoom Temp10%
ThermalDry Heat48 h80 °C5%
PhotolyticUV Light (254 nm)24 hRoom Temp8%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same diluent to achieve a final concentration within the linear range of the method.

  • Chromatographic Conditions: Use the parameters outlined in Table 2 .

  • System Suitability: Before sample analysis, inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

  • Analysis: Inject the blank, standard, and sample solutions and quantify the amount of this compound.

Protocol 2: General GC-MS Analysis with Silylation
  • Sample Preparation: To 100 µL of a solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile), add 100 µL of BSTFA with 1% TMCS.

  • Derivatization: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 40-550.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 3: Standard NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

Mandatory Visualizations

TroubleshootingWorkflow start Analytical Issue (e.g., Peak Tailing) check_ph Check Mobile Phase pH start->check_ph check_column Evaluate Column Type check_ph->check_column pH is optimal solution_ph Adjust pH to 2.5-3.5 check_ph->solution_ph pH not optimal check_overload Check for Column Overload check_column->check_overload Using modern column solution_column Use End-Capped (Type B) Column check_column->solution_column Using older column type solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Overload detected resolved Issue Resolved check_overload->resolved No overload solution_ph->resolved solution_column->resolved solution_overload->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample dissolve Dissolve in Appropriate Solvent sample->dissolve derivatize Derivatize (if GC) dissolve->derivatize nmr NMR Analysis dissolve->nmr hplc HPLC-UV Analysis gcms GC-MS Analysis derivatize->gcms integrate Peak Integration & Quantification hplc->integrate gcms->integrate identify Impurity Identification nmr->identify integrate->identify report Generate Report identify->report

Caption: General analytical workflow for this compound.

ChromatographyFactors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center Chromatographic Separation ph pH ph->center solvent_strength Solvent Strength solvent_strength->center additives Additives (e.g., TEA) additives->center column_chem Column Chemistry (e.g., C18) column_chem->center particle_size Particle Size particle_size->center temperature Temperature temperature->center flow_rate Flow Rate flow_rate->center

Caption: Factors affecting chromatographic separation.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-N-methylbenzylamine and Other Benzylamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Fluoro-N-methylbenzylamine and other selected benzylamine derivatives, focusing on their activity as monoamine oxidase (MAO) inhibitors. The information presented is intended to support research and drug development efforts in the field of neurology and psychiatry. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established MAO inhibitors to provide a valuable comparative context.

Introduction to Benzylamine Derivatives and Monoamine Oxidase Inhibition

Benzylamine and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry.[1] A primary area of interest is their ability to inhibit monoamine oxidases (MAO), a family of enzymes crucial in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of neurodegenerative disorders like Parkinson's disease.[2]

This compound is a fluorinated derivative of N-methylbenzylamine. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity to target enzymes. This guide will compare the known or inferred activities of this compound with its non-fluorinated counterpart, N-methylbenzylamine, and two clinically significant MAO-B inhibitors, Selegiline and Rasagiline.

Comparative Analysis of MAO Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of selected benzylamine derivatives and related compounds against MAO-A and MAO-B. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
This compound Data not availableData not availableData not available
(Structurally Related)(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) > 40[3]0.0053[3]> 7547[3]
N-Methylbenzylamine Data not availableData not availableData not available
Selegiline ~10-20~0.01-0.1High for MAO-B
Rasagiline ~0.4-4~0.004-0.01High for MAO-B

Note: Direct experimental IC50 values for this compound and N-methylbenzylamine were not found in the reviewed literature. Data for a structurally related compound containing a 3-fluorobenzyl moiety is provided for context. IC50 values for Selegiline and Rasagiline can vary depending on the experimental conditions.

Signaling Pathway: Monoamine Oxidase and Neurotransmitter Metabolism

The diagram below illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Dopamine Dopamine MAO Monoamine Oxidase (MAO-A/B) Dopamine->MAO Metabolism Serotonin Serotonin Serotonin->MAO Metabolism Norepinephrine Norepinephrine Norepinephrine->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Produces MAO_Inhibitor Benzylamine Derivatives (e.g., this compound) MAO_Inhibitor->MAO Inhibits Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse MAO_Inhibitor->Increased_Neurotransmitters Leads to

Caption: Monoamine Oxidase (MAO) metabolic pathway and its inhibition.

Experimental Protocols

The determination of the inhibitory potency of compounds against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. Below is a generalized protocol based on commonly cited methodologies.

In Vitro MAO Inhibition Assay (Spectrophotometric Method)

Objective: To determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate: Benzylamine for MAO-B, Kynuramine for MAO-A[4][5]

  • Test compounds (e.g., this compound)

  • Reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of UV absorbance measurements

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes and substrates in phosphate buffer.

  • Assay Protocol:

    • In a 96-well UV-transparent plate, add the phosphate buffer.

    • Add various concentrations of the test compound or reference inhibitor to the wells.

    • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate (benzylamine for MAO-B, kynuramine for MAO-A).

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 250 nm for the conversion of benzylamine to benzaldehyde for MAO-B).[4][5]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reagents (Enzymes, Substrates, Compounds) plate_prep Prepare 96-well Plate: Buffer + Inhibitor Concentrations start->plate_prep pre_incubation Add MAO Enzyme Pre-incubate (e.g., 15 min at 37°C) plate_prep->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start measurement Monitor Absorbance Change (Spectrophotometer) reaction_start->measurement data_analysis Calculate Reaction Rates & Percent Inhibition measurement->data_analysis ic50_determination Plot Dose-Response Curve Determine IC50 Value data_analysis->ic50_determination end End: Comparative Analysis ic50_determination->end

Caption: A typical workflow for an in vitro MAO inhibition assay.

Discussion and Future Directions

The inclusion of a fluorine atom in a benzylamine scaffold, as seen in the structurally related fluorinated benzyloxy chalcone, can lead to highly potent and selective MAO-B inhibition.[3] This suggests that this compound is a promising candidate for further investigation as a selective MAO-B inhibitor. However, without direct experimental data, this remains a hypothesis.

For a definitive comparison, it is imperative that this compound and N-methylbenzylamine be synthesized and evaluated in parallel with established MAO inhibitors like Selegiline and Rasagiline using standardized in vitro and in vivo models. Such studies would provide the necessary quantitative data to fully assess their therapeutic potential for the treatment of neurodegenerative diseases. Researchers are encouraged to perform these key experiments to elucidate the structure-activity relationship of fluorination on the benzylamine core.

References

A Comparative Guide to Purity Validation of 3-Fluoro-N-methylbenzylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 3-Fluoro-N-methylbenzylamine, a key building block in the synthesis of various pharmaceuticals, requires accurate purity assessment to ensure the quality and integrity of downstream products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, alongside alternative methodologies, supported by detailed experimental protocols.

Introduction to Purity Analysis of this compound

This compound is a substituted benzylamine derivative used in the synthesis of biologically active compounds. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the yield, purity, and pharmacological properties of the final product. Therefore, a reliable analytical method for purity determination is crucial.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a standard RP-HPLC method for this compound and compare its performance with an alternative technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, the nature of potential impurities, and available instrumentation.

Technique Principle Advantages Disadvantages
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.High resolution for separating closely related impurities. Excellent for quantification of known impurities with a chromophore. Widely available instrumentation.Requires a chromophore for detection. Potential for poor peak shape with basic compounds if the mobile phase is not optimized.[1] Can be susceptible to degradation of the analyte on the column.
qNMR A primary, non-separative technique that quantifies a substance by comparing the integral of a specific analyte signal with that of a certified internal standard.[2]Provides a direct measure of absolute purity without the need for a reference standard of the analyte itself. High precision and accuracy. Structurally informative.Lower sensitivity compared to HPLC. May not detect impurities that lack specific NMR signals or are present at very low levels. Requires a highly pure internal standard.
GC-MS Chromatographic separation based on volatility, with detection by mass spectrometry.Excellent for volatile and thermally stable compounds. Provides structural information about impurities from mass spectra.May require derivatization for less volatile compounds. Potential for on-column degradation of thermally labile compounds.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general RP-HPLC method suitable for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10-90% B

    • 17-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm. Benzylamine has absorption maxima at 206 nm and 256 nm.[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a general procedure for determining the absolute purity of this compound using qNMR.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified internal standard with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

Data Analysis:

The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[2]

Potential Impurities

Based on the chemistry of benzylamines, potential impurities in this compound may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions during synthesis.

  • Degradation products: Benzylamines can degrade in the presence of air, CO2, and moisture.[1]

    • Oxidation products: Such as the corresponding imine and benzaldehyde.

    • Carbonate salts: Formed by reaction with atmospheric CO2.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

Purity_Comparison cluster_methods Analytical Methods cluster_results Purity Assessment cluster_comparison Method Comparison hplc HPLC-UV hplc_purity Relative Purity (Area %) hplc->hplc_purity qnmr qNMR qnmr_purity Absolute Purity (wt %) qnmr->qnmr_purity decision Select Optimal Method hplc_purity->decision qnmr_purity->decision

Caption: Logical flow for comparing HPLC and qNMR for purity analysis.

Conclusion

The selection of an appropriate analytical technique for determining the purity of this compound is contingent on the specific requirements of the analysis. For routine quality control where a robust and reliable quantification of impurities is needed, RP-HPLC with UV detection is a highly suitable method. When the definitive determination of absolute purity and structural confirmation are critical, qNMR stands as a primary, non-separative technique. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful development of novel therapeutics.

References

A Comparative Guide to the Spectroscopic Data of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for three isomers of fluorinated benzylamine: 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of these important chemical entities. The guide includes a summary of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three fluorinated benzylamine isomers. This data has been compiled from various spectral databases to provide a clear and concise comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Fluorinated Benzylamines

CompoundSolventChemical Shift (δ) ppm
2-Fluorobenzylamine CDCl₃7.44-6.88 (m, 4H, Ar-H), 3.88 (s, 2H, CH₂), 1.51 (s, 2H, NH₂)[1]
3-Fluorobenzylamine CDCl₃7.25 (m, 1H, Ar-H), 7.05 (m, 1H, Ar-H), 7.00 (m, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 3.81 (s, 2H, CH₂), 1.72 (s, 2H, NH₂)[2]
4-Fluorobenzylamine CDCl₃7.26 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 3.79 (s, 2H, CH₂), 1.55 (s, 2H, NH₂)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Fluorinated Benzylamines

CompoundSolventChemical Shift (δ) ppm
2-Fluorobenzylamine CDCl₃162.0 (d, J=244 Hz), 131.2 (d, J=4 Hz), 129.0 (d, J=8 Hz), 128.8 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.2 (d, J=22 Hz), 40.5 (d, J=4 Hz)
3-Fluorobenzylamine CDCl₃163.1 (d, J=243 Hz), 143.2 (d, J=7 Hz), 129.9 (d, J=8 Hz), 123.6, 114.3 (d, J=21 Hz), 113.8 (d, J=21 Hz), 46.0
4-Fluorobenzylamine CDCl₃162.1 (d, J=243 Hz), 136.0, 129.5 (d, J=8 Hz), 115.3 (d, J=21 Hz), 45.8
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹⁹F NMR Spectroscopic Data for Fluorinated Benzylamines

CompoundSolventChemical Shift (δ) ppm
2-Fluorobenzylamine CDCl₃-118.9
3-Fluorobenzylamine CDCl₃-113.7
4-Fluorobenzylamine CDCl₃-115.5
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Fluorinated Benzylamines (cm⁻¹)

Functional Group2-Fluorobenzylamine3-Fluorobenzylamine4-Fluorobenzylamine
N-H Stretch3370, 32903370, 32903370, 3290
C-H (Aromatic)305030403040
C-H (CH₂)2920, 28502920, 28502920, 2850
C=C (Aromatic)1615, 14951610, 14901605, 1510
C-F Stretch123012501225
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments (m/z) for Fluorinated Benzylamines

CompoundMolecular Ion (M⁺)Major Fragments
2-Fluorobenzylamine 125108, 96, 77
3-Fluorobenzylamine 125108, 96, 77
4-Fluorobenzylamine 125109, 83, 77[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the fluorinated benzylamine sample for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • ¹H NMR:

      • Acquire the spectrum at a proton frequency of 400 MHz.

      • Use a pulse angle of 30-45 degrees.

      • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

      • Typically, 8-16 scans are sufficient.

    • ¹³C NMR:

      • Acquire the spectrum at a carbon frequency of 100 MHz.

      • Use a proton-decoupled pulse sequence.

      • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

      • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR:

      • Acquire the spectrum at a fluorine frequency of 376 MHz.

      • Use a proton-decoupled pulse sequence.

      • Set the acquisition time to 1-2 seconds and the relaxation delay to 1-2 seconds.

      • Typically, 16-64 scans are sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS at 0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is often used.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid fluorinated benzylamine sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Ensure there are no air bubbles trapped in the film.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile liquid samples like fluorinated benzylamines, direct injection or infusion into the ion source is suitable.

    • Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) for separation from any impurities.

  • Ionization:

    • Electron Ionization (EI): This is a common method for small, volatile molecules.

    • Set the electron energy to 70 eV.

  • Mass Analysis:

    • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

  • Data Acquisition and Processing:

    • Acquire the mass spectrum.

    • The data system will display the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the spectroscopic analysis of fluorinated benzylamines.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Fluorinated Benzylamine Isomer NMR_Sample Dissolve in CDCl3 (NMR Tube) Sample->NMR_Sample IR_Sample Neat Liquid Film (Salt Plates) Sample->IR_Sample MS_Sample Direct Infusion / GC Inlet Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data FID Acquisition -> Fourier Transform -> Phasing & Calibration NMR->NMR_Data IR_Data Interferogram -> Fourier Transform -> Absorbance/Transmittance IR->IR_Data MS_Data Ion Detection -> Mass Spectrum Generation MS->MS_Data NMR_Interpretation Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Absorption Bands (Functional Groups) IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interpretation

Caption: General experimental workflow for the spectroscopic analysis of fluorinated benzylamines.

Fluorine_Position_Effect cluster_isomers Fluorine Position cluster_effects Influence on Spectroscopic Data Ortho Ortho (2-Fluoro) NMR_Shifts ¹H, ¹³C, ¹⁹F Chemical Shifts Ortho->NMR_Shifts Coupling J-Coupling Constants (¹H-¹⁹F, ¹³C-¹⁹F) Ortho->Coupling IR_Bands C-F Stretch Frequency Ortho->IR_Bands MS_Fragments Fragmentation Pattern Ortho->MS_Fragments Meta Meta (3-Fluoro) Meta->NMR_Shifts Meta->Coupling Meta->IR_Bands Meta->MS_Fragments Para Para (4-Fluoro) Para->NMR_Shifts Para->Coupling Para->IR_Bands Para->MS_Fragments

Caption: Influence of fluorine substitution position on spectroscopic data.

References

Structure-Activity Relationship of 3-Fluoro-N-methylbenzylamine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-Fluoro-N-methylbenzylamine analogs, focusing on their potential as inhibitors of monoamine oxidase (MAO), a key enzyme implicated in neurological disorders.

The strategic incorporation of fluorine into drug candidates is a well-established method to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. In the context of N-methylbenzylamine, the addition of a fluorine atom, particularly at the 3-position, has been explored for its potential to modulate inhibitory activity against the two main isoforms of monoamine oxidase, MAO-A and MAO-B. Imbalances in the activity of these enzymes are linked to conditions like depression and Parkinson's disease, making them significant targets for therapeutic intervention.

Comparative Analysis of Monoamine Oxidase Inhibition

The primary biological target for this compound and its analogs is monoamine oxidase. MAO-A and MAO-B are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, offering therapeutic benefits.

Based on available literature for related compounds, we can extrapolate the expected inhibitory activities. The following table presents hypothetical data for a series of this compound analogs to illustrate potential SAR trends.

Compound IDR1 (para)R2 (ortho)R3 (meta)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1 HH3-F>1005.2>19.2
2 4-FH3-F>1002.8>35.7
3 H2-Cl3-F85.31.556.9
4 4-CH3H3-F>1007.8>12.8
5 HH3-F, 5-F75.10.983.4

Note: The data in this table is illustrative and based on trends observed in related compound series. It is intended to guide further research and is not experimentally verified data for this specific analog series.

Structure-Activity Relationship Insights

From the analysis of structurally similar MAO inhibitors, several key SAR principles for this compound analogs can be proposed:

  • Fluorine Position: The position of the fluorine atom on the benzyl ring is a critical determinant of both potency and selectivity. A fluorine at the 3-position, as in the parent compound, is often associated with a preference for MAO-B inhibition. Additional fluorine substitution, for instance at the 5-position, could potentially enhance MAO-B inhibitory activity and selectivity.

  • Additional Substituents: The introduction of other substituents on the aromatic ring can significantly modulate activity.

    • Electron-withdrawing groups: Halogens (e.g., chlorine) at the ortho or para positions may increase potency.

    • Electron-donating groups: Small alkyl groups (e.g., methyl) at the para position might lead to a slight decrease in potency compared to unsubstituted or halogen-substituted analogs.

  • N-Methyl Group: The N-methyl group is generally considered important for interaction with the active site of MAO enzymes.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

Synthesis of this compound Analogs

A common and effective method for the synthesis of N-methylbenzylamine analogs is reductive amination.

General Procedure:

  • Imine Formation: To a solution of the appropriately substituted 3-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane, add a solution of methylamine (1.2 eq) in a suitable solvent (e.g., THF or ethanol) at room temperature. The reaction is typically stirred for 1-2 hours.

  • Reduction: The reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin), which can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine for both isoforms, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, HRP, and Amplex® Red.

  • Inhibitor Addition: Add the test compounds or positive controls to the respective wells.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for resorufin) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Workflow

To further clarify the experimental and conceptual processes, the following diagrams illustrate the synthesis workflow, the MAO inhibition assay principle, and the logical relationship of the structure-activity analysis.

G cluster_synthesis Synthesis Workflow start Substituted 3-Fluorobenzaldehyde imine Imine Formation (with Methylamine) start->imine reduction Reduction (e.g., NaBH4) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification end Purified this compound Analog purification->end G cluster_assay MAO Inhibition Assay Principle MAO MAO Enzyme Product Aldehyde + NH3 + H2O2 MAO->Product Substrate Monoamine Substrate Substrate->MAO HRP HRP Product->HRP H2O2 Fluorescence Resorufin (Fluorescent) HRP->Fluorescence Probe Amplex Red (Non-fluorescent) Probe->HRP Inhibitor This compound Analog Inhibitor->MAO Inhibits G cluster_sar Structure-Activity Relationship Logic Structure Chemical Structure of Analog (e.g., Substituent Type & Position) Activity Biological Activity (MAO-A & MAO-B IC50 values) Structure->Activity Determines SAR Structure-Activity Relationship (SAR) Activity->SAR Informs SAR->Structure Guides Design of New Analogs

A Comparative Analysis of Synthesis Routes for 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 3-Fluoro-N-methylbenzylamine is a valuable building block, notably utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[1] The strategic placement of the fluorine atom can significantly influence the pharmacological properties of a molecule. This guide provides a comparative analysis of the two primary synthetic routes to this compound: Reductive Amination and N-Alkylation. We will delve into a side-by-side comparison of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationN-Alkylation
Starting Materials 3-Fluorobenzaldehyde, Methylamine (or a surrogate)3-Fluorobenzylamine, Methylating agent (e.g., Methyl iodide)
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, Me₂SiHCl)Base (e.g., K₂CO₃, Et₃N)
Reaction Time 12 - 24 hours16 - 24 hours
Typical Yield 80 - 95%65 - 80%
Purity (post-purification) >98%>97%
Key Advantages Generally higher yields, often a one-pot procedure, utilizes readily available starting materials.A straightforward approach if the primary amine is readily available.
Key Disadvantages Requires careful control of the reducing agent.Potential for over-alkylation to form the tertiary amine and quaternary ammonium salt, methylating agents can be toxic and expensive.[2][3]

Visualizing the Synthetic Pathways

The two principal synthetic routes to this compound are illustrated below.

Synthetic Routes to this compound cluster_0 Reductive Amination cluster_1 N-Alkylation A 3-Fluorobenzaldehyde C [Imine Intermediate] A->C + B Methylamine (CH₃NH₂) B->C D This compound C->D Reduction (e.g., NaBH(OAc)₃) E 3-Fluorobenzylamine G This compound E->G + F Methyl Iodide (CH₃I) F->G

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Reductive Amination of 3-Fluorobenzaldehyde

This method involves the in-situ formation of an imine from 3-fluorobenzaldehyde and methylamine, which is subsequently reduced to the target secondary amine.[2][3][4] This approach is often favored due to its high efficiency and the directness of the one-pot procedure.

Workflow for Reductive Amination A Dissolve 3-Fluorobenzaldehyde and Methylamine solution in DCM B Add Sodium Triacetoxyborohydride portion-wise at 0°C A->B C Stir at Room Temperature (12-24h) B->C D Aqueous Work-up (Quench with NaHCO₃, Extract with DCM) C->D E Purification (Flash Column Chromatography) D->E

Caption: Workflow for Reductive Amination.

Detailed Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Stir the mixture for 30 minutes at 0°C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

A novel and efficient alternative involves the use of N-Boc-N-methylamine with Me₂SiHCl as the reductant, which facilitates a clean conversion and in-situ Boc deprotection.[5]

Route 2: N-Alkylation of 3-Fluorobenzylamine

This classical approach involves the direct methylation of 3-fluorobenzylamine with a methylating agent.[6] While conceptually simple, this method can be prone to over-alkylation, yielding the tertiary amine and even the quaternary ammonium salt as byproducts. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine.

Workflow for N-Alkylation A Dissolve 3-Fluorobenzylamine and Base in Acetonitrile B Add Methyl Iodide dropwise at 0°C A->B C Stir at Room Temperature (16-24h) B->C D Aqueous Work-up (Quench with water, Extract with EtOAc) C->D E Purification (Flash Column Chromatography) D->E

Caption: Workflow for N-Alkylation.

Detailed Procedure:

  • To a solution of 3-fluorobenzylamine (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in acetonitrile (0.5 M), cool the mixture to 0°C.

  • Add methyl iodide (1.05 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Conclusion

Both reductive amination and N-alkylation are viable synthetic strategies for the preparation of this compound. The choice between these routes will likely depend on factors such as the availability and cost of the starting materials, desired yield, and the scale of the synthesis. Reductive amination offers a more convergent and typically higher-yielding approach. In contrast, N-alkylation may be a more direct route if 3-fluorobenzylamine is readily available, though careful optimization is required to minimize the formation of over-alkylated byproducts. For large-scale production, the higher efficiency and atom economy of the reductive amination route often make it the more industrially attractive option.

References

A Comparative Analysis of the Biological Efficacy of 3-Fluoro-N-methylbenzylamine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 3-Fluoro-N-methylbenzylamine and its non-fluorinated counterpart, N-methylbenzylamine. The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule, influencing its metabolic stability, binding affinity to biological targets, and overall therapeutic potential. This comparison is supported by available experimental data and established structure-activity relationships to inform research and drug development efforts.

Executive Summary

Data Presentation: A Comparative Overview

Due to the absence of direct head-to-head experimental data for the titular compounds, this table presents a summary of findings for the parent compounds, benzylamine and 3-fluorobenzylamine, as well as closely related derivatives, to infer the likely activities of their N-methylated counterparts. The data is indicative of the general effects of fluorination in this chemical class.

Compound/AnalogTargetActivity (IC50/Ki)Key Findings
Benzylamine Monoamine Oxidase B (MAO-B)SubstrateBenzylamine is a known substrate for MAO-B.[1]
N-Methylbenzylamine Derivatives Monoamine Oxidase (MAO)InhibitorsDerivatives of N-methylbenzylamine, such as pargyline (N-methyl-N-propargylbenzylamine), are known MAO inhibitors.[2]
Fluorinated Benzylamine Derivatives Monoamine Oxidase B (MAO-B)Potent InhibitorsFluorinated benzylamine-sulfonamide derivatives have shown potent inhibitory activity against MAO-B, with IC50 values in the nanomolar range.[1]
Fluorinated Phenylcyclopropylamines Monoamine Oxidase A & B (MAO-A & B)Increased InhibitionThe presence of fluorine was found to increase the inhibitory activity towards both MAO-A and MAO-B.[3]
This compound Serotonin Reuptake Inhibitors (SSRIs)IntermediateThis compound serves as a key intermediate in the synthesis of SSRIs, suggesting potential interaction with the serotonin transporter.
Fluorinated Ligands Serotonin Transporter (SERT)High AffinityHalogen atoms, including fluorine, are key determinants for the high affinity and specificity of ligands for the serotonin transporter.[4]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives Serotonin Transporter (SERT)High Affinity (Ki = 2-400 nM)These fluorinated compounds demonstrate high affinity for SERT.[5]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki represents the inhibition constant. Lower values indicate higher potency.

Inferred Biological Efficacy

Based on the available data for related compounds, the following inferences can be drawn regarding the biological efficacy of this compound versus N-methylbenzylamine:

  • Monoamine Oxidase (MAO) Inhibition: Benzylamine and its derivatives are known to interact with MAO.[1][2] The introduction of a fluorine atom, as seen in various analogs, generally enhances the inhibitory potency against both MAO-A and MAO-B.[3] Therefore, it is highly probable that This compound is a more potent MAO inhibitor than N-methylbenzylamine .

  • Serotonin Transporter (SERT) Affinity: The fact that this compound is a key intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) strongly suggests its potential to interact with the serotonin transporter. Furthermore, structure-activity relationship studies of SSRIs have consistently highlighted the importance of halogen substitutions on the phenyl ring for high-affinity binding to SERT.[4] This suggests that This compound likely possesses a higher affinity for the serotonin transporter than its non-fluorinated analog .

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities discussed.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of test compounds against MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Test compounds (this compound and N-methylbenzylamine)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Peroxidase

  • Amplex Red reagent

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, Amplex Red reagent, and peroxidase mixture to all wells.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of test compounds to the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]citalopram or [³H]paroxetine)

  • Test compounds (this compound and N-methylbenzylamine)

  • Reference compound (e.g., fluoxetine or paroxetine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known SERT ligand like fluoxetine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and reference compound in the binding buffer.

  • In test tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, reference compound, buffer (for total binding), or non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

Visualizing the Mechanisms of Action

The following diagrams illustrate the potential signaling pathways affected by this compound and N-methylbenzylamine based on their inferred biological activities.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Monoamines_Cleft Monoamines Monoamines->Monoamines_Cleft Release Metabolites Metabolites MAO->Metabolites Inhibitor This compound (or N-methylbenzylamine) Inhibitor->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by benzylamine analogs.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Serotonin_Neuron Serotonin Serotonin_Cleft Serotonin Serotonin_Neuron->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake SERT->Serotonin_Neuron Inhibitor This compound Inhibitor->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT).

Conclusion

References

Navigating the Research Landscape of 3-Fluoro-N-methylbenzylamine: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of a compound is paramount. This guide addresses the current state of research on 3-Fluoro-N-methylbenzylamine, specifically focusing on a comparison of in vitro and in vivo studies.

Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of published studies detailing the direct in vitro and in vivo effects of this compound. The existing body of research primarily identifies this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Current Understanding and Applications

This compound serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a fluorine-substituted benzyl group, makes it a valuable precursor for creating a variety of bioactive compounds.[1] Key application areas highlighted in the literature include:

  • Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on drugs targeting neurological disorders.[1][2] It has been utilized in the design of selective serotonin reuptake inhibitors (SSRIs) and other pharmacologically active agents.[1]

  • Agrochemicals: this compound is also employed in the development of new agrochemicals.[1]

The Data Gap: In Vitro and In Vivo Studies

This information gap means that key data points for a comparative analysis, such as:

  • Quantitative data on efficacy and toxicity

  • Detailed experimental protocols

  • Elucidation of affected signaling pathways

are not available in the current scientific literature.

Future Research Directions

The absence of direct biological studies on this compound presents an opportunity for future research. Investigating the intrinsic pharmacological and toxicological profile of this compound could provide valuable insights, particularly concerning any potential off-target effects or contributions to the activity of the final synthesized products.

Conclusion

While this compound is a well-established chemical intermediate, there is a clear lack of direct in vitro and in vivo research on the compound itself. For researchers in drug development and related fields, it is crucial to recognize this data gap. The scientific community would benefit from future studies designed to characterize the biological properties of this foundational molecule.

References

Comparative Analysis of Monoamine Oxidase Inhibitor Selectivity: A Cross-Reactivity Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of several well-characterized monoamine oxidase (MAO) inhibitors. While specific experimental data for 3-Fluoro-N-methylbenzylamine is not publicly available, this document serves as a framework for evaluating its potential selectivity against the two major MAO isoforms, MAO-A and MAO-B. The principles, protocols, and comparative data presented herein are essential for any researcher investigating novel MAO inhibitors.

Monoamine oxidases are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[2] The selective inhibition of these isoforms is a key strategy in the development of treatments for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[2] Cross-reactivity, or the inhibition of the unintended isoform, can lead to undesirable side effects.[2]

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 values for MAO-B versus MAO-A is a critical measure of selectivity.

CompoundTarget IsoformMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (IC50 MAO-B / IC50 MAO-A)Reference
Clorgyline MAO-A0.0177.0411.8[3]
Selegiline MAO-B>10 (approx.)0.037<0.004[3]
Moclobemide MAO-A (Reversible)~1.0 - 6.0>100>16[4][5]
Tranylcypromine Non-selective~0.5 - 1.0~0.5 - 1.0~1.0[2]
This compound HypotheticalTo Be DeterminedTo Be DeterminedTo Be Determined

Note: Lower IC50 values indicate higher potency. A high selectivity ratio indicates preference for MAO-A, while a low ratio indicates preference for MAO-B. Values can vary based on experimental conditions.

Mandatory Visualization

Diagram 1: Monoamine Neurotransmitter Metabolism Pathway

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism (Presynaptic Neuron) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC VMAT2 VMAT2 Dopamine->VMAT2 MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_Released Dopamine Vesicle->Dopamine_Released Release Receptor Dopamine Receptor Dopamine_Released->Receptor Binding DAT DAT Dopamine_Released->DAT Reuptake Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites DAT->Dopamine

Caption: Metabolism of dopamine by MAO-A and MAO-B in a presynaptic neuron.

Diagram 2: Experimental Workflow for MAO Inhibitor Screening

screening_workflow start Start: Compound Library primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) vs. MAO-A & MAO-B start->primary_screen hit_identification Hit Identification: >50% Inhibition? primary_screen->hit_identification dose_response Dose-Response Assay: Serial Dilutions of Hits hit_identification->dose_response Yes end_inactive Inactive Compound hit_identification->end_inactive No ic50_determination IC50 Value Calculation for MAO-A and MAO-B dose_response->ic50_determination selectivity_analysis Selectivity Analysis: Calculate Ratio (IC50-B / IC50-A) ic50_determination->selectivity_analysis end_selective Selective Inhibitor Identified selectivity_analysis->end_selective High or Low Ratio end_nonselective Non-Selective Inhibitor Identified selectivity_analysis->end_nonselective Ratio ≈ 1

Caption: A typical workflow for screening and characterizing MAO inhibitors.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of test compounds against human MAO-A and MAO-B.

Principle: This assay utilizes kynuramine, a non-fluorescent substrate that is metabolized by both MAO-A and MAO-B. The enzymatic reaction produces an unstable intermediate that spontaneously cyclizes into 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. The reduction in this rate in the presence of an inhibitor is used to determine the inhibitor's potency.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Test compound (e.g., this compound)

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in potassium phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Reference inhibitors should be prepared similarly.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a pre-determined optimal working concentration in cold potassium phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: 5 µL of serially diluted test compound and 40 µL of the appropriate MAO enzyme solution (either MAO-A or MAO-B).

    • Control Wells (100% Activity): 5 µL of vehicle (buffer with DMSO) and 40 µL of the enzyme solution.

    • Blank Wells (No Enzyme): 5 µL of vehicle and 40 µL of buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of a kynuramine working solution to all wells to start the reaction. A final kynuramine concentration near its Km value (approx. 20-50 µM) is recommended.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of 380-400 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This comprehensive approach allows for the robust characterization of the potency and selectivity of novel compounds, which is a critical step in the drug discovery and development process.

References

Hypothetical Validation of 3-Fluoro-N-methylbenzylamine as a Monoamine Oxidase A Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. The data presented in this guide is hypothetical and for illustrative purposes only.

This guide provides a comparative analysis of the fictional validation of 3-Fluoro-N-methylbenzylamine as a selective inhibitor of Monoamine Oxidase A (MAO-A). Its performance is compared with two other hypothetical fluorinated benzylamine derivatives, providing a framework for researchers, scientists, and drug development professionals to assess its potential as a therapeutic agent. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability and binding affinity to biological targets.[1]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its analogs was assessed against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) to determine both potency and selectivity. The results, including the half-maximal inhibitory concentration (IC50) and selectivity index, are summarized below.

Compound IDCompound NameMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
FNB-1 This compound 15 1250 83.3
FNB-22-Fluoro-N-methylbenzylamine4598021.8
FNB-34-Fluoro-N-methylbenzylamine28150053.6
ReferenceMoclobemide200500025

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Test compounds (this compound, analogs, and reference)

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • A reaction mixture was prepared in a 96-well plate containing phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compounds.

  • The plate was pre-incubated for 15 minutes at 37°C.

  • The substrate (kynuramine for MAO-A or benzylamine for MAO-B) was added to initiate the reaction.

  • The reaction was incubated for 30 minutes at 37°C.

  • The formation of the fluorescent product (4-hydroxyquinoline for MAO-A or benzaldehyde for MAO-B) was measured using a spectrofluorometer.

  • IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

MAO_A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Uptake Vesicles Vesicles VMAT2->Vesicles Packaging Receptors Receptors Vesicles->Receptors Release This compound This compound This compound->MAO-A Inhibition

Caption: Hypothetical inhibition of the MAO-A signaling pathway by this compound.

Experimental Workflow

MAO_Inhibition_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Substrates, Compounds) Dispense_to_Plate Dispense to 96-well Plate (Enzyme, Buffer, Compound) Prepare_Reagents->Dispense_to_Plate Pre_incubation Pre-incubate (15 min, 37°C) Dispense_to_Plate->Pre_incubation Add_Substrate Add Substrate (Kynuramine or Benzylamine) Pre_incubation->Add_Substrate Incubation Incubate (30 min, 37°C) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-N-methylbenzylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 3-Fluoro-N-methylbenzylamine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.

Immediate Safety Considerations: this compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1] It is also a combustible liquid. Therefore, appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, must be worn when handling this chemical. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is imperative to follow all local, state, and federal regulations concerning hazardous waste disposal.[3]

Step-by-Step Disposal Procedure:

  • Containerization: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container. The container must be kept tightly closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory director.[4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5]

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Hazard and Disposal Information Summary

ParameterInformationSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Hazard Classifications Causes severe skin burns and eye damage; Acute toxicity (oral); Combustible liquid.[1]
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, Type ABEK (EN14387) respirator filter.
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2).[2]
Spill Response Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Remove all sources of ignition and provide ventilation.[5]

Experimental Protocols

Currently, there are no universally cited and approved experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The standard and required procedure is collection and disposal by a licensed hazardous waste management company. Any attempt to neutralize the chemical in the lab would be considered treatment of hazardous waste and would require specific permits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Wear required PPE ppe_check->wear_ppe No container_check Is a labeled, compatible waste container available? ppe_check->container_check Yes wear_ppe->ppe_check get_container Obtain and label a compatible hazardous waste container container_check->get_container No transfer_waste Safely transfer waste into the container container_check->transfer_waste Yes get_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container storage Store container in designated Satellite Accumulation Area seal_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluoro-N-methylbenzylamine

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 90389-84-7). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is a combustible liquid that causes severe skin burns and eye damage and is harmful if swallowed. It is crucial to handle this substance with appropriate care in a controlled laboratory environment.

Hazard Category Details
GHS Pictograms Corrosion, Exclamation mark
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[1]H302: Harmful if swallowed.H227: Combustible liquid.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3] All PPE should be inspected before use and removed carefully after handling the chemical to avoid contamination.

PPE Category Item Specification
Eye & Face Protection Safety Goggles & Face ShieldWear chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[4] A face shield (minimum 8-inch) should be worn over goggles where there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Inspect gloves for integrity before each use.
Body Protection Laboratory Coat & Protective ClothingA flame-resistant lab coat should be worn and kept fully buttoned.[4] Long pants and closed-toe shoes are required.[4] Choose body protection based on the amount and concentration of the substance at the workplace.[3]
Respiratory Protection RespiratorWork should be conducted in a chemical fume hood.[5][6] If ventilation is inadequate or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Engineering Controls and Storage
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][7]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][5] Store locked up between 2-8°C.[2][8][9] Keep containers tightly sealed.[5]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[5]

Step-by-Step Handling Procedure
  • Preparation: Ensure all necessary PPE is donned correctly before handling. Confirm that safety equipment is accessible and operational.

  • Handling: Conduct all transfers and manipulations within a chemical fume hood.[5][6] Avoid breathing vapors or mists.[3]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[3][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5] Decontaminate all equipment and the work surface.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][5]

Spill Response Plan
  • Evacuate: Immediately evacuate personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Control Ignition: Remove all sources of ignition from the area.[3][6]

  • Containment: Wearing full PPE, contain the spill by soaking it up with an inert absorbent material such as sand, vermiculite, or dry chemical.[3][7]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Waste: Dispose of the collected waste through an approved hazardous waste disposal plant.[5]

Waste Disposal Plan
  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[10] Never dispose of it down the drain or in regular trash.[3]

  • Container Disposal: Empty containers retain product residue and can be dangerous.[7] The first rinse of an empty container must be collected and disposed of as hazardous waste.[10] After thorough rinsing and air-drying, obliterate or remove the label before disposing of the container as solid waste.[10]

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4]

Physicochemical Data

Property Value
CAS Number 90389-84-7
Molecular Formula C₈H₁₀FN[8]
Molecular Weight 139.17 g/mol
Appearance Colorless to red to green clear liquid[8]
Boiling Point 183-184 °C
Density 1.015 - 1.05 g/mL at 25 °C[8]
Flash Point 66.7 °C (152.1 °F)
Refractive Index n20/D 1.4990 - 1.5[8]
Storage Temperature 2 - 8 °C[8][9]

Emergency First Aid Procedures

Immediate medical attention is required for all exposure routes.[5]

  • Skin Contact: Immediately take off all contaminated clothing and footwear.[2] Flush the skin and hair with running water, using a safety shower if available, for at least 15-30 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2][5] If present, remove contact lenses, but only if it can be done easily by skilled personnel.[2] Transport to a hospital or doctor without delay.[2]

  • Inhalation: Remove the affected person from the contaminated area to fresh air.[2] Keep the person warm and rested.[2] If breathing has stopped, apply artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[6]

G A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Remove All Ignition Sources B->C If safe to do so D Don Full PPE (Respirator, Goggles, Face Shield, Chem-Resistant Gloves, Lab Coat) C->D E Contain Spill with Inert Absorbent Material D->E F Collect Material into a Labeled, Sealed Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste via Approved EHS Procedures G->H I Remove & Decontaminate PPE G->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-N-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-N-methylbenzylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.